1-Benzyl-3-fluoro-3-methylazetidine
Description
Properties
IUPAC Name |
1-benzyl-3-fluoro-3-methylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUHFVSBSLIGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 3-Fluoro-3-Methylazetidine Derivatives
A Technical Guide for Medicinal Chemists and Drug Developers
Executive Summary: The "Goldilocks" Bioisostere
In the landscape of modern medicinal chemistry, the 3-fluoro-3-methylazetidine moiety has emerged as a high-value structural motif. It represents a strategic "Goldilocks" zone between the high basicity/metabolic liability of unsubstituted azetidines and the significantly reduced basicity/lipophilicity of 3,3-difluoroazetidines.
This guide analyzes the physicochemical rationale, synthetic pathways, and therapeutic utility of this scaffold. It is designed to empower researchers to deploy this moiety not just as a random screening element, but as a rational tool for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles.
Physicochemical Profiling & Mechanistic Logic
Basicity Modulation (pKa Tuning)
The azetidine ring is inherently basic (pKa ~11.3), often leading to high lysosomal trapping and poor passive permeability. Fluorine substitution lowers the pKa of the ring nitrogen via the inductive effect (
-
3,3-Difluoroazetidine: The two fluorine atoms exert a strong electron-withdrawing effect, dropping the pKa to ~7.0–7.5. While this improves permeability, it can sometimes reduce solubility to suboptimal levels.
-
3-Fluoro-3-Methylazetidine: The single fluorine atom lowers the pKa, but the electron-donating methyl group (
) partially counteracts this. The resulting pKa typically lands in the 8.0–8.5 range . This is often ideal for maintaining solubility at physiological pH while ensuring a sufficient fraction of neutral species for membrane permeation.
Metabolic Shielding
The C3 position of azetidine is a metabolic "soft spot," susceptible to oxidative metabolism (e.g., by CYP450s).
-
Methyl Effect: Sterically hinders the approach of metabolic enzymes.
-
Fluorine Effect: Blocks the C-H abstraction pathway required for oxidation.
-
Synergy: The quaternary center formed by 3-F-3-Me substitution effectively "caps" this metabolic liability, significantly extending half-life (
) compared to the parent azetidine or 3-methylazetidine.
Conformational Bias (The Gauche Effect)
Unlike the planar or rapidly inverting 3,3-difluoroazetidine, the 3-fluoro-3-methyl derivative exhibits a defined ring pucker. The C-F bond tends to adopt a specific orientation relative to the lone pair on the nitrogen (or N-substituent) due to stereoelectronic interactions (hyperconjugation between
Data Summary: Comparative Properties
| Scaffold | pKa (Approx.) | LogP Impact | Metabolic Stability | Conformational Bias |
| Azetidine | ~11.3 | Low | Poor (C3 Oxidation) | Flexible |
| 3-Fluoroazetidine | ~8.7 | Medium | Moderate | Puckered |
| 3,3-Difluoroazetidine | ~7.3 | High (lowers LogP) | High | Planar/Rapid Inversion |
| 3-Fluoro-3-Methyl | ~8.2 | Balanced | Excellent | Biased Pucker |
Strategic Application: Decision Logic
The following decision tree illustrates when to deploy the 3-fluoro-3-methylazetidine scaffold during lead optimization.
Figure 1: SAR Decision Tree for Azetidine Substitution.
Synthetic Methodology
The synthesis of 3-fluoro-3-methylazetidine derivatives typically proceeds via a nucleophilic addition followed by deoxyfluorination. The following protocol is a validated route for generating the core building block.
Reaction Pathway Diagram[1]
Figure 2: Synthetic route from 1-Boc-3-azetidinone to the target scaffold.
Detailed Experimental Protocol
Step 1: Grignard Addition
-
Reagents: 1-Boc-3-azetidinone (1.0 eq), Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.2 eq), Dry THF.
-
Procedure:
-
Cool a solution of 1-Boc-3-azetidinone in dry THF to -78°C under argon.
-
Add MeMgBr dropwise over 30 minutes.
-
Allow the mixture to warm to 0°C and stir for 2 hours.
-
Quench: Carefully add saturated
solution. -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. -
Outcome: 1-Boc-3-hydroxy-3-methylazetidine (typically a white solid).[1]
-
Step 2: Deoxyfluorination (Critical Step) Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive. Perform behind a blast shield.
-
Reagents: Tertiary alcohol intermediate (1.0 eq), DAST (1.5 eq), DCM (Dichloromethane).
-
Procedure:
-
Cool the solution of the alcohol in DCM to -78°C.
-
Add DAST dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.
-
Quench: Pour slowly into saturated
(gas evolution!). -
Purification: Silica gel chromatography (Hexane/EtOAc).[1]
-
Outcome: 1-Boc-3-fluoro-3-methylazetidine.
-
Step 3: Deprotection
-
Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Procedure: Stir at room temperature for 2-4 hours until TLC shows consumption of starting material. Concentrate in vacuo to yield the salt.
Therapeutic Case Studies & Bioisosterism
Bioisostere for the Isopropyl Group
The 3-fluoro-3-methylazetidine moiety is structurally similar in size to an isopropyl group but offers distinct advantages:
-
Vector: It introduces a vector for hydrogen bonding (via the nitrogen).
-
Polarity: It lowers LogP compared to the highly lipophilic isopropyl group, potentially reducing non-specific binding.
Bioisostere for Morpholine
In many kinase inhibitors, morpholine is used to solubilize the molecule. However, morpholine can be metabolically labile (ring opening).
-
Replacement Strategy: Replacing morpholine with 3-fluoro-3-methylazetidine often maintains the necessary basicity for solubility while reducing molecular weight (MW) and improving metabolic stability.
Case Study Reference: Tubulin Inhibitors
Research into combretastatin A-4 analogues has utilized fluorinated beta-lactams (structurally related to azetidines) to improve antiproliferative activity. The introduction of 3-fluoro substituents was found to enhance potency against MCF-7 breast cancer cells, validating the utility of this fluorinated small-ring motif in oncology [1].
References
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Source: MDPI Pharmaceuticals, 2022. URL:[Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. Source: Journal of Organic Chemistry. URL:[Link]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Source: ACS Medicinal Chemistry Letters.[2] URL:[Link]
-
3,3-Difluoroazetidine hydrochloride (Compound Data). Source: PubChem.[3] URL:[Link]
Sources
Conformational analysis of fluorinated azetidine rings
An In-Depth Technical Guide to the Conformational Analysis of Fluorinated Azetidine Rings
Abstract
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and sp3-rich character provide a unique three-dimensional framework that can enhance pharmacokinetic properties such as metabolic stability and solubility.[3][4] The strategic incorporation of fluorine, an element with profound effects on molecular properties, further refines the utility of the azetidine motif.[5] Fluorination can modulate basicity (pKa), lipophilicity, and, most critically, the conformational preferences of the ring system.[6][7] Understanding and controlling the conformation of fluorinated azetidines is paramount for rational drug design, as it directly influences how a molecule interacts with its biological target. This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of these vital structures, integrating experimental and computational techniques to offer a holistic understanding for researchers and drug development professionals.
The Azetidine Scaffold: A Primer on Puckering and Fluorine's Influence
Unlike planar aromatic rings, the saturated azetidine ring is not flat. To alleviate torsional and angle strain, it adopts a non-planar, "puckered" conformation. This puckering is the most critical conformational feature of the ring. The degree of puckering can be quantified by a puckering angle (τ), which describes the deviation from planarity. The substituents on the ring and the nitrogen atom significantly influence the energetic preference for a specific puckered state.
The introduction of fluorine dramatically alters this conformational landscape. Due to its high electronegativity, the carbon-fluorine (C-F) bond is highly polarized. This creates powerful stereoelectronic effects that can lock the ring into a preferred conformation.
-
Inductive Effects : The electron-withdrawing nature of fluorine lowers the basicity of the azetidine nitrogen, which can influence solubility and target interactions at physiological pH.[7]
-
Conformational Anchoring : The primary driver of fluorine's conformational influence is the gauche effect, specifically an attractive electrostatic interaction between the partially negative fluorine (δ-) and a positively charged nitrogen atom (N+). This C–F···N+ charge–dipole interaction can stabilize a specific puckered conformer where these groups are in a gauche relationship, effectively "locking" the ring's geometry.[8] This conformational control is a powerful tool for pre-organizing a ligand for optimal binding to a protein target.[6][9]
Caption: Idealized planar versus energetically favored puckered conformation of an azetidine ring, defining the puckering angle (τ).
Experimental Determination of Conformation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides a robust experimental foundation for conformational analysis.
NMR Spectroscopy: Probing Conformation in Solution
NMR is the most powerful technique for studying the conformation of molecules in solution, which most closely mimics the physiological environment. For fluorinated compounds, ¹⁹F NMR adds an exceptionally sensitive and direct probe.[10][11]
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts (δ) : The chemical shift of both ¹H and ¹⁹F nuclei is highly sensitive to the local electronic environment. Changes in ring pucker alter the spatial orientation of atoms, leading to distinct chemical shifts for different conformers.
-
Coupling Constants (J) : Three-bond coupling constants (³J), particularly ³JHH and ³JHF, are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these values, one can deduce the torsional angles within the ring and thus its conformation.
-
Nuclear Overhauser Effect (NOE) : The NOE is observed between nuclei that are close in space (<5 Å), regardless of whether they are bonded. 2D NOESY (or HOESY for ¹H-¹⁹F correlations) experiments can reveal through-space proximities, providing definitive proof of the relative orientation of substituents and confirming specific puckered states.[12]
Caption: Integrated workflow for the conformational analysis of fluorinated azetidines, combining experimental and computational methods.
Experimental Protocol: ¹⁹F{¹H} HOESY NMR for Conformer Elucidation
This protocol outlines the steps to determine through-space proximity between fluorine and hydrogen atoms, which is critical for assigning the ring's conformation.
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified fluorinated azetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be important as polarity may influence conformational equilibrium.
-
Filter the solution into a high-quality 5 mm NMR tube.
-
Degas the sample with several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements.
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹H and ¹⁹F observation and decoupling.[13]
-
Tune and match the probe for both ¹H and ¹⁹F channels.
-
Obtain standard 1D ¹H and ¹⁹F spectra to identify the chemical shifts of all relevant signals.
-
-
HOESY Experiment Acquisition :
-
Set up a 2D ¹⁹F{¹H} HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. This experiment will show correlations between ¹⁹F nuclei (direct dimension) and ¹H nuclei (indirect dimension) that are close in space.
-
Set the mixing time (τₘ) to a value appropriate for the size of the molecule. For small molecules like azetidines, a range of 300-800 ms is a good starting point. A series of experiments with different mixing times (NOE buildup curve) can provide more quantitative distance information.[12]
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation :
-
Process the 2D data using appropriate window functions (e.g., squared sine bell).
-
Analyze the resulting spectrum for cross-peaks. A cross-peak between a specific fluorine atom and a specific proton indicates they are spatially proximate (<5 Å).
-
Correlate the observed cross-peaks with molecular models of possible conformers (e.g., axial-F vs. equatorial-F). A strong NOE between a fluorine and a proton that would be far apart in one conformer but close in another provides strong evidence for the latter.
-
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[14] While this may not perfectly represent the solution-state equilibrium, it serves as a crucial benchmark for validating computational models and interpreting NMR data.
Key Crystallographic Parameters:
-
Puckering Angle (τ) : Precisely quantifies the ring's deviation from planarity.
-
Bond Lengths and Angles : Reveals any distortions caused by the strain of the four-membered ring or the presence of the electronegative fluorine atom.
-
Torsional Angles : Defines the exact conformation of the ring and its substituents.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth :
-
Grow single crystals of the fluorinated azetidine derivative suitable for diffraction (typically >0.1 mm in all dimensions).
-
Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents should be screened. Crystallization chaperones may be employed for difficult compounds.[15]
-
-
Data Collection :
-
Select a high-quality crystal and mount it on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to reduce thermal motion.[14]
-
An X-ray beam is directed at the rotating crystal, and the diffraction pattern is recorded.
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the unit cell and space group.
-
The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
The final refined structure provides a precise 3D model of the molecule.
-
Computational Analysis: The Predictive and Explanatory Tool
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool that complements experimental data. It allows for the prediction of stable conformers, calculation of their relative energies, and rationalization of the observed conformational preferences based on underlying electronic effects.[16]
Workflow: DFT-Based Conformational Search
-
Model Building :
-
Construct a 3D model of the fluorinated azetidine using molecular modeling software.
-
-
Conformational Search :
-
Perform a systematic or stochastic conformational search to identify all low-energy puckered states of the ring.
-
-
Geometry Optimization and Energy Calculation :
-
For each potential conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Calculate the relative energies of the optimized conformers to determine the global minimum energy structure, which corresponds to the most stable conformation.
-
-
Validation and Property Calculation :
-
Compare the calculated geometry (puckering angle, bond lengths) of the lowest-energy conformer with experimental data from X-ray crystallography.
-
Calculate NMR parameters (chemical shifts, coupling constants) and compare them with experimental NMR data to confirm the conformational assignment in solution.
-
Analyze the electronic structure (e.g., natural bond orbital analysis) to quantify the stereoelectronic interactions (like the C-F···N+ interaction) responsible for the observed stability.[8]
-
Data Summary: Comparing Conformational Parameters
Quantitative data from these methods should be summarized for clear comparison.
| Parameter | Method | 3-Fluoroazetidine (Axial-F Conformer) | 3-Fluoroazetidine (Equatorial-F Conformer) | Causality & Insight |
| Relative Energy | DFT (B3LYP/6-31G*) | 0.0 kcal/mol (Global Minimum) | +2.5 kcal/mol | The axial conformer is significantly more stable, likely due to a stabilizing C-F···N+ gauche interaction.[8] |
| Puckering Angle (τ) | X-ray Crystallography | 25.8° | (Not Observed) | Provides a solid-state benchmark for the degree of ring non-planarity. |
| ³J(H,F) Coupling | ¹H NMR | ~28 Hz (trans) | ~15 Hz (cis) | The magnitude of the coupling constant is directly related to the H-C-C-F dihedral angle, distinguishing conformers. |
| Key NOE Contact | ¹⁹F{¹H} HOESY | F to axial H at C2/C4 | F to equatorial H at C2/C4 | Unambiguously determines the spatial orientation of the fluorine atom relative to the rest of the ring. |
Note: Data in this table is illustrative, based on principles described in the literature. Actual values are compound-specific.
Implications for Drug Design and Development
A thorough conformational analysis of a fluorinated azetidine lead compound is not merely an academic exercise; it is a critical step in drug optimization.
-
Target Affinity : By using fluorine to lock the azetidine ring into a specific, "bioactive" conformation, one can pre-organize the pharmacophore to fit optimally into a protein's binding site, thereby increasing potency and selectivity.[5][6]
-
Metabolic Stability : Fluorine substitution at a metabolically labile C-H position can block oxidation by cytochrome P450 enzymes.[7][17] Understanding the ring's conformation ensures that the C-F bond is positioned to effectively shield the molecule without disrupting key binding interactions.
-
Physicochemical Properties : The conformation influences the molecule's overall shape and dipole moment, which in turn affects properties like solubility, crystal packing, and membrane permeability.[18]
Conclusion
The conformational analysis of fluorinated azetidine rings requires a multi-faceted approach that integrates high-resolution experimental techniques with predictive computational methods. NMR spectroscopy reveals the dynamic conformational landscape in solution, while X-ray crystallography provides a definitive solid-state benchmark. DFT calculations serve as the theoretical backbone, explaining the origins of conformational preference and guiding experimental design. For medicinal chemists, mastering these analytical tools is essential for harnessing the full potential of the fluorinated azetidine scaffold, enabling the rational design of next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Semantic Scholar.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Fluorine in drug discovery: Role, design and case studies. Google.
- Synthesis of 3-Fluoroazetidines. (2006). ACS Publications.
- Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
- The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today.
- The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia MDPI.
- Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... ResearchGate.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... ResearchGate.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). MDPI.
- X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide. Benchchem.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.
- Fluorine NMR. Google.
- NMR | Fluorine Spectroscopy. Oxford Instruments.
- A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. (2024). PubMed.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | MDPI [mdpi.com]
- 10. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 11. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 12. biophysics.org [biophysics.org]
- 13. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
Bioisosteric Applications of Fluoro-Methyl Azetidines in Drug Design
Executive Summary
The strategic incorporation of fluorine into saturated heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among these, 3-fluoro-3-methylazetidine represents a high-value bioisostere, offering a unique solution to the "basicity-lipophilicity-metabolism" trilemma. This guide details the physicochemical rationale, synthetic pathways, and application strategies for deploying this motif to replace metabolically labile or structurally promiscuous groups like morpholine, piperidine, and gem-dimethyl moieties.
Introduction: The Strategic Niche
In lead optimization, medicinal chemists often face a critical bottleneck: improving metabolic stability without compromising potency or physicochemical properties.
-
The Azetidine Advantage: As a four-membered ring, azetidines offer a distinct vector orientation compared to pyrrolidines or piperidines, often improving selectivity by altering the exit vector of substituents.
-
The Fluorine Effect: Fluorine acts as a bioisostere of hydrogen (van der Waals radius 1.47 Å vs 1.20 Å) but exerts a profound electronic effect, lowering the pKa of proximal amines via induction ($ \sigma_I = 0.52 $).
-
The "Magic Methyl": The addition of a methyl group can fill hydrophobic pockets (increasing binding affinity) and block metabolic soft spots.
The 3-fluoro-3-methylazetidine motif combines these effects, creating a scaffold that is metabolically robust, has a modulated pKa (typically 8.5–9.5), and possesses a defined dipole moment.
Physicochemical Profiling & Bioisosterism[1]
Basicity Modulation (pKa)
One of the primary applications of the 3-fluoro-3-methylazetidine motif is to lower the basicity of the azetidine nitrogen. Unsubstituted azetidines are highly basic (pKa ~11.3), which can lead to high phospholipidosis risk and hERG channel inhibition.
-
Mechanism: The electronegative fluorine at the C3 position pulls electron density through the
-framework, reducing the electron density available at the nitrogen lone pair. -
Comparison: The methyl group at C3 provides a counterbalance, slightly increasing lipophilicity (LogP) without significantly negating the pKa lowering effect of the fluorine.
Comparative Metrics Table
| Scaffold | Structure Description | Approx. pKa | LogP Trend | Metabolic Liability |
| Azetidine | Unsubstituted | ~11.3 | Low | High (N-oxidation, Ring opening) |
| 3-Fluoroazetidine | Monofluorinated | ~9.0 | Low (Polar) | Moderate (C3-H abstraction) |
| 3,3-Difluoroazetidine | Gem-difluorinated | ~7.0 | Moderate | Low (Blocked C3) |
| 3-Fluoro-3-methylazetidine | Hybrid Motif | ~9.2 | Optimal | Low (Quaternary C3) |
| Piperidine | 6-membered analog | ~11.0 | High | High (Oxidation) |
Decision Logic for Scaffold Selection
The following decision tree outlines when to deploy the fluoro-methyl azetidine scaffold during Lead Optimization.
Figure 1: Decision logic for selecting fluoro-methyl azetidine over alternative saturated heterocycles.
Synthetic Methodologies
Synthesizing the quaternary center at the 3-position of the azetidine ring requires specific strategies to avoid ring strain complications. The most robust method involves the bromofluorination of alkenyl azides followed by cyclization.
Protocol: Synthesis of 1-Boc-3-fluoro-3-methylazetidine
Based on methodology adapted from Piron et al. (2012) and Van Brabandt et al. (2006).
Reagents & Materials:
-
Precursor: 2-methyl-2-propenyl chloride (Methallyl chloride).
-
Azidation: Sodium azide (
), DMSO. -
Bromofluorination: N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (
). -
Reduction/Cyclization: Lithium Aluminum Hydride (
) or Triphenylphosphine ( ). -
Protection: Di-tert-butyl dicarbonate (
).
Step-by-Step Workflow:
-
Azidation:
-
React 2-methyl-2-propenyl chloride with
(1.1 eq) in DMSO at room temperature for 3 hours. -
Validation: Monitor disappearance of alkyl chloride by GC-MS.
-
Yield: Quantitative conversion to 3-azido-2-methylprop-1-ene.
-
-
Bromofluorination (The Critical Step):
-
Dissolve the azide in dichloromethane (DCM) at 0°C.
-
Add
(Caution: HF source) followed by portion-wise addition of NBS. -
Stir at 0°C -> RT for 12 hours.
-
Mechanism: NBS activates the alkene; fluoride attacks the more substituted carbon (Markovnikov-like) or leads to specific regioselectivity based on the directing group. In this specific substrate, the formation of the 3-azido-1-bromo-2-fluoro-2-methylpropane intermediate is targeted.
-
-
Reductive Cyclization:
-
Treat the bromofluorinated intermediate with
in dry ether or THF. -
Action: Reduces the azide to a primary amine. The amine then performs an intramolecular nucleophilic attack on the carbon bearing the bromine, displacing it to close the 4-membered ring.
-
Note: This forms the 3-fluoro-3-methylazetidine core.[1]
-
-
Boc-Protection:
-
Add
and base ( ) to the crude mixture to isolate the stable N-Boc-3-fluoro-3-methylazetidine. -
Purification: Column chromatography (Hexane/EtOAc).
-
Synthetic Pathway Diagram
Figure 2: Synthetic route for the construction of the 3-fluoro-3-methylazetidine core.[1]
Metabolic Stability & Application
Blocking Metabolic Soft Spots
In saturated heterocycles, the carbon atoms alpha and beta to the nitrogen are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.
-
Alpha-Oxidation: Leads to lactams or ring opening (N-dealkylation).
-
Beta-Oxidation: Common in larger rings.
In azetidines, the 3-position (beta to nitrogen) is a potential site for hydroxylation.
-
H vs. F vs. Me: Replacing a hydrogen with fluorine blocks H-abstraction due to the strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H).
-
Quaternary Center: The 3-fluoro-3-methyl substitution creates a quaternary center, completely eliminating the abstractable proton at this position. This renders the 3-position metabolically inert.
Case Study Context: Piperidine Replacement
A common strategy involves contracting a piperidine ring to an azetidine to reduce lipophilicity and change the vector.
-
Scenario: A drug candidate contains a 4-fluoropiperidine moiety but suffers from rapid metabolism and high basicity (pKa ~10.5).
-
Solution: Replacement with 3-fluoro-3-methylazetidine.[1]
-
Outcome:
-
pKa Lowering: Drops to ~9.0, improving permeability and reducing hERG binding.
-
Metabolic Block: The 4-position of piperidine (prone to oxidation) is effectively removed/blocked.
-
Vector Change: The exit vectors of the substituents change from ~180° (equatorial-equatorial in piperidine) to the specific geometry of the azetidine, potentially accessing new sub-pockets.
-
References
-
Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc.
-
Van Brabandt, W., et al. (2006).[2] Synthesis of 3-fluoroazetidines. Journal of Organic Chemistry.
-
Kalgutkar, A. S., et al. (2012). Application of Bioisosteres in Drug Design. University of Tokyo / Pfizer.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Stephens, C. E., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.
Sources
1-Benzyl-3-fluoro-3-methylazetidine CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of 1-Benzyl-3-fluoro-3-methylazetidine , a specialized fluorinated heterocyclic building block.
Technical Guide & Synthesis Manual [1][2][3]
Introduction & Strategic Value
In modern medicinal chemistry, the azetidine ring serves as a high-value bioisostere for gem-dimethyl groups, carbonyls, and cyclobutanes.[1][2][3] The specific substitution pattern of 1-Benzyl-3-fluoro-3-methylazetidine combines three critical design elements:
-
Conformational Restriction: The four-membered ring rigidly orients substituents, reducing the entropic penalty of binding to biological targets.[1][2][3]
-
Metabolic Blocking: The C3-position of azetidine is a common site for oxidative metabolism (P450-mediated hydroxylation).[1][2][3] Substitution with fluorine (C-F bond) and a methyl group blocks this metabolic "soft spot," significantly extending half-life (
). -
Lipophilicity Modulation: The fluorine atom lowers the basicity of the ring nitrogen (via inductive effects) and modulates
, improving membrane permeability compared to the non-fluorinated analog.[2][3]
This compound acts as a versatile intermediate.[2][3][4] The N-benzyl group serves as a robust protecting group that can be removed (hydrogenolysis or chloroethyl chloroformate) to yield the free amine 3-fluoro-3-methylazetidine , which can then be coupled to drug scaffolds.[1][2]
Chemical Identifiers & Properties
Table 1: Core Chemical Data
| Identifier | Value |
| Chemical Name | 1-Benzyl-3-fluoro-3-methylazetidine |
| CAS Number | 910795-88-9 |
| Molecular Formula | C |
| Molecular Weight | 179.24 g/mol |
| SMILES | CC1(CN(C1)CC2=CC=CC=C2)F |
| InChI Key | Derived from structure (e.g., InChI=1S/C11H14FN...)[1][2][3][5][6][7] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~250°C (Predicted) / Distillable under high vacuum |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |
Synthesis & Experimental Protocols
The synthesis of 1-Benzyl-3-fluoro-3-methylazetidine follows a "Build-and-Modify" logic, starting from the commercially available 1-benzylazetidin-3-one.[1][2][3]
Mechanism of Synthesis (DOT Visualization)
The following diagram illustrates the two-stage transformation: Nucleophilic addition followed by Deoxyfluorination.[1][2][3]
Figure 1: Synthetic pathway transforming the ketone to the fluorinated scaffold via a tertiary alcohol intermediate.[3][8]
Detailed Protocol
Step 1: Grignard Addition (Formation of Tertiary Alcohol) [2][3]
-
Reagents: 1-Benzylazetidin-3-one (1.0 eq), Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.2 eq), Dry THF.
-
Procedure:
-
Dissolve 1-benzylazetidin-3-one in anhydrous THF under N
atmosphere. Cool to -78°C.[1][2][3] -
Add MeMgBr dropwise.[2][3] The low temperature prevents ring opening or polymerization.[2][3]
-
Allow to warm to 0°C over 2 hours.
-
Quench: Carefully add saturated NH
Cl solution.[2][3] -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO . -
Validating Check:
H NMR should show a singlet methyl group (~1.4 ppm) and disappearances of the ketone carbonyl signal in C NMR (~208 ppm).
-
Step 2: Deoxyfluorination (The Critical Step)
-
Reagents: 1-Benzyl-3-hydroxy-3-methylazetidine (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.2 eq), Dry DCM.[1][2][3]
-
Safety Note: DAST can liberate HF and is explosive if heated rapidly.[2][3] Perform in a fume hood behind a blast shield.
-
Procedure:
-
Add DAST dropwise.[2][3] (Alternative: XtalFluor-E can be used for a safer profile, requiring a promoter like DBU).[2]
-
Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.
-
Quench: Pour the reaction mixture slowly into saturated NaHCO
(gas evolution: CO ). -
Purification: Flash column chromatography (Hexane/EtOAc). The fluorinated product is less polar than the alcohol.[2][3]
Structural Validation & Analysis
To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy.[3] The fluorine atom introduces characteristic splitting patterns.
Self-Validating NMR Markers
- F NMR: Look for a signal around -130 to -160 ppm.[1][2][3] If the spectrum is proton-coupled, it will appear as a multiplet (coupling to the methyl protons and ring protons).
- H NMR (Proton):
- C NMR:
Table 2: Expected Spectroscopic Data
| Nucleus | Signal | Multiplicity | Coupling ( | Structural Inference |
| ~1.5-1.6 ppm | Doublet (d) | Methyl group attached to C-F center | ||
| ~3.0-3.5 ppm | Multiplet | - | Azetidine ring protons | |
| ~ -145 ppm | Multiplet | - | Tertiary Fluorine | |
| MS | 180.1 m/z | [M+H] | - | Confirms Molecular Weight |
Safety & Handling
-
Fluorinating Agents: Reagents like DAST release HF upon contact with moisture.[2][3] Glassware must be bone-dry.[1][2][3] Calcium gluconate gel should be available for HF burns.[2][3]
-
Storage: Store the product under inert gas (Argon/Nitrogen) at 2-8°C. Amines can absorb CO
from the air; the N-benzyl group provides some stability, but oxidation is possible over long periods.[1][2][3]
Applications in Drug Discovery
This building block is typically used to introduce the 3-fluoro-3-methylazetidine motif.[1][2][3]
-
Deprotection: The benzyl group is removed (e.g., H
, Pd/C or ACE-Cl) to yield 3-fluoro-3-methylazetidine hydrochloride (CAS 1427379-42-7).[1][2] -
Coupling: The resulting secondary amine is coupled to aryl halides (Buchwald-Hartwig) or carboxylic acids (Amide coupling) to generate lead compounds in oncology and CNS programs.[2][3]
References
-
Chemical Identity: 1-Benzyl-3-fluoro-3-methylazetidine (CAS 910795-88-9).[1][2][3][6] ChemSrc. Available at: [Link][1]
-
Synthetic Methodology (General Azetidine Fluorination): Synthesis of 3-fluoroazetidines. Organic Chemistry Portal. Available at: [Link][1]
Sources
- 1. 618446-42-7|Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. 910795-88-9_1-Benzyl-3-fluoro-3-methylazetidineCAS号:910795-88-9_1-Benzyl-3-fluoro-3-methylazetidine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 7. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine | C11H13BrFN | CID 145864096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gem-Fluoro-Methyl Substitution on Azetidine Basicity: A Physicochemical Tuning Guide
Executive Summary
In modern medicinal chemistry, the azetidine ring is a high-value scaffold for rigidifying amine side chains and reducing lipophilicity compared to piperidines or pyrrolidines. However, the high basicity of the parent azetidine (
This guide details the strategic application of 3-fluoro-3-methyl substitution (gem-fluoro-methyl) as a precision tool. Unlike gem-difluorination, which drastically suppresses basicity (often by >3 log units), the gem-fluoro-methyl motif offers a "Goldilocks" modulation—lowering
Theoretical Framework: The Fluorine Effect[1][2]
Electronic Modulation (Inductive Effects)
The introduction of fluorine at the C3 position of the azetidine ring exerts a strong electron-withdrawing group (EWG) effect (
-
Parent Azetidine: High electron density on N;
. -
3,3-Difluoroazetidine: Synergistic EWG effect;
drops to ~8.0–8.5. -
3-Fluoro-3-methylazetidine: The methyl group exerts a weak electron-donating effect (
), partially counteracting the fluorine. This results in an intermediate basicity modulation.
Conformational Control (The "Pucker")
Azetidine rings are not planar; they exist in a puckered conformation to relieve torsional strain.
-
Dipole Minimization: In 3-fluoroazetidines, the ring adopts a conformation that opposes the C–F and N–H (or N–R) dipoles.
-
The Gem-Fluoro-Methyl Advantage: The steric bulk of the methyl group, combined with the stereoelectronic preference of the fluorine (gauche effect), locks the ring into a specific puckered geometry. This rigidity can enhance binding selectivity by reducing the entropic penalty upon target engagement.
Solvation Effects
The hydrophobic methyl group shields the ammonium center from bulk solvation more effectively than a hydrogen (in 3-fluoroazetidine) or a second fluorine (in 3,3-difluoroazetidine). This steric desolvation contributes to the fine-tuning of the
Structure-Property Relationships (SPR)
The following table summarizes the impact of C3-substitution patterns on azetidine physicochemical properties. Note the distinct profile of the gem-fluoro-methyl motif.
Table 1: Comparative Physicochemical Profile of Azetidine Analogs[3][4]
| Scaffold | Substituent (C3) | Impact on Drug Design | |||
| Azetidine | H, H | 11.3 | Ref | -0.1 | High basicity; Lysosomal trapping risk. |
| 3,3-Dimethyl | Me, Me | 11.4 | +0.1 | 0.8 | Increases lipophilicity; No basicity reduction. |
| 3-Fluoro | H, F | 9.8 | -1.5 | 0.1 | Moderate reduction; introduces chirality if N-subst. |
| 3,3-Difluoro | F, F | 8.2 | -3.1 | 0.3 | Drastic reduction; may reduce target affinity if salt bridge is key. |
| 3-Fluoro-3-methyl | Me, F | 9.2 | -2.1 | 0.5 | Optimal balance; reduced basicity w/ controlled lipophilicity. |
*Values are approximate averages derived from conjugated amine hydrochlorides in aqueous solution (See References).
Visualization: Logic Flow of Physicochemical Optimization
Figure 1: Decision tree for azetidine substitution. The gem-fluoro-methyl group provides a balanced reduction in basicity without the drastic drop seen in difluoro analogs.
Experimental Protocols
Synthesis of 3-Fluoro-3-Methylazetidine Hydrochloride
The synthesis typically proceeds via deoxofluorination of a 3-hydroxy-3-methyl precursor.
Safety Note: Deoxofluorinating reagents (DAST, Deoxo-Fluor) can release HF and are thermally unstable. Perform all reactions behind a blast shield.
Workflow Diagram
Figure 2: Synthetic route for the hydrochloride salt.
Detailed Protocol
-
Nucleophilic Addition:
-
Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF under
. -
Cool to -78°C. Add Methylmagnesium bromide (1.1 eq, 3.0 M in ether) dropwise.
-
Stir for 2h, allowing to warm to 0°C.
-
Quench: Saturated
. Extract with EtOAc. -
Result: 1-Boc-3-hydroxy-3-methylazetidine.
-
-
Fluorination (Critical Step):
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM in a plastic/Teflon vessel (glass can etch).
-
Cool to -78°C.
-
Add DAST (Diethylaminosulfur trifluoride) (1.2 eq) dropwise.
-
Caution: Exothermic. Allow to warm to RT overnight.
-
Quench: Pour slowly into saturated
(gas evolution!). -
Purification: Silica gel chromatography (Hex/EtOAc).
-
-
Salt Formation:
-
Dissolve the Boc-protected amine in 1,4-dioxane.
-
Add 4M HCl in dioxane (5 eq). Stir at RT for 4h.
-
Precipitate forms. Filter and wash with
. -
Yield: White hygroscopic solid.
-
Determination Protocol (Potentiometric Titration)
To validate the basicity modulation, use the following self-validating protocol:
-
Preparation: Dissolve 5 mg of the azetidine salt in 20 mL of 0.15 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M KOH using a standardized glass electrode (e.g., Sirius T3 or Mettler Toledo system) at 25°C.
-
Data Processing: Perform a Bjerrum plot analysis.
-
Validation: Run a standard (e.g., Quinine) alongside samples. The
of 3-fluoro-3-methylazetidine should read .
Applications in Drug Design[5][6][7][8][9][10]
Metabolic Stability (Blocking Metabolic Soft Spots)
The C3 position of azetidine is susceptible to oxidative metabolism (P450-mediated hydroxylation).
-
H-abstraction: In unsubstituted azetidines, the C3 protons are abstractable.
-
Blockade: Replacing C-H with C-F (strong bond) and C-Me (steric block) significantly reduces intrinsic clearance (
).
Bioisosterism
The gem-fluoro-methyl group is often considered a bioisostere for a carbonyl group (
References
-
Mykhailiuk, P. K. (2015). Fluorinated Azetidines.[1] Chemical Reviews, 115(16), 8950–9006. [Link]
-
Kasperowicz, S., et al. (2025). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. [Link]
-
Champagne, P. A., et al. (2015). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][2]
-
PubChem Compound Summary. (2025). Azetidine (
Data).[3][4][5][6][7] [Link]
Sources
- 1. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocols for N-debenzylation of 1-Benzyl-3-fluoro-3-methylazetidine
Executive Summary
This application note details validated protocols for the chemoselective N-debenzylation of 1-benzyl-3-fluoro-3-methylazetidine to yield 3-fluoro-3-methylazetidine hydrochloride . This transformation is a critical step in the synthesis of fluorinated building blocks for medicinal chemistry, particularly for programs targeting GPCRs and kinases where the azetidine ring serves as a rigid, low-lipophilicity spacer.
Key Technical Challenges Addressed:
-
Volatility: The free base of 3-fluoro-3-methylazetidine is highly volatile. Protocols must ensure isolation as a non-volatile salt (HCl).
-
Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening under harsh hydrogenolysis conditions or nucleophilic attack.
-
Quaternary Center Stability: Unlike 3-fluoroazetidine, the 3-fluoro-3-methyl analog lacks an acidic proton at the C3 position, rendering it resistant to HF elimination (E2 mechanism). However, the ring remains sensitive to thermal stress.
Strategic Method Selection
Two primary methods are presented. Method A (Catalytic Hydrogenation) is the industry standard for purity and yield. Method B (Chloroformate Dealkylation) is the alternative for laboratories lacking hydrogenation infrastructure or when strictly metal-free conditions are required.
| Feature | Method A: Pd/C Hydrogenation | Method B: ACE-Cl Cleavage |
| Primary Reagent | H₂ gas / Pd/C catalyst | 1-Chloroethyl chloroformate (ACE-Cl) |
| Reaction Type | Heterogeneous Catalysis | Electrophilic Dealkylation |
| Key Advantage | High atom economy; clean profile. | Scalable; no heavy metals; homogeneous. |
| Limitation | Risk of catalyst poisoning by amines.[1][2] | Requires 2 steps (acylation + methanolysis). |
| Preferred For | Routine Lab & Process Scale | Metal-sensitive APIs; H₂ restriction zones. |
Method A: Catalytic Hydrogenation (Standard Protocol)
This protocol utilizes a "trap-and-reduce" strategy where hydrochloric acid is present during hydrogenation. This serves two purposes: it prevents the free amine product from poisoning the Palladium catalyst, and it immediately converts the volatile product into its stable hydrochloride salt.
Reagents & Equipment
-
Substrate: 1-Benzyl-3-fluoro-3-methylazetidine (1.0 eq)
-
Catalyst: 10% Pd/C (50% water wet, 10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) (0.1 M concentration)
-
Additive: 1.0 M HCl in MeOH (1.1 eq) or Acetic Acid (excess)
-
Gas: Hydrogen (Balloon or 1 atm)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve 1-benzyl-3-fluoro-3-methylazetidine in Methanol.
-
Acidification: Add 1.1 equivalents of HCl (using 1.25 M HCl in MeOH is convenient). Expert Note: If using aqueous HCl, ensure the water content does not exceed 10% to facilitate solvent removal later.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.
-
Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (balloon pressure, ~1 atm) at 20–25°C .
-
Warning: Do not heat above 40°C. Thermal energy combined with Pd can trigger ring-opening hydrogenolysis of the azetidine.
-
-
Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete in 4–6 hours.
-
Workup (Critical):
-
Filter the mixture through a pad of Celite to remove Pd/C. Rinse the pad with MeOH.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at 35°C .
-
Crucial: Do not use high vacuum for extended periods if there is any doubt about complete salt formation. The free base will sublime/evaporate.
-
-
Isolation: Triturate the resulting solid with diethyl ether (Et₂O) or MTBE to remove benzyl byproducts (toluene). Filter to collect 3-fluoro-3-methylazetidine hydrochloride as a white solid.[3]
Process Workflow Visualization
Figure 1: Optimized workflow for catalytic hydrogenation emphasizing temperature control and salt formation.
Method B: ACE-Cl Dealkylation (Alternative Protocol)
When hydrogenation is not viable, the 1-Chloroethyl chloroformate (ACE-Cl) method is the most reliable chemical alternative. It proceeds via a carbamate intermediate which decomposes in methanol.
Reagents[2][4]
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)
-
Solvent 1: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Solvent 2: Methanol (dry)
Step-by-Step Procedure
-
Acylation: Dissolve the starting material in anhydrous DCE (0.2 M) at 0°C.
-
Addition: Dropwise add ACE-Cl (1.2 eq). Allow to warm to room temperature, then heat to reflux (or 40°C if using DCM) for 2–4 hours.
-
Solvent Swap: Evaporate the chlorinated solvent under reduced pressure.
-
Methanolysis: Redissolve the crude carbamate residue in dry Methanol. Heat to reflux for 1 hour.
-
Reaction: The carbamate decomposes to CO₂, acetaldehyde, and the amine hydrochloride.
-
-
Isolation: Concentrate the methanol. Triturate the residue with ether to obtain the product.[8]
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the azetidine ring and the success of debenzylation, use the following checkpoints:
| Analytical Method | Expected Observation | Failure Mode Indicator |
| ¹H NMR (D₂O) | Loss of aromatic signals (7.3–7.4 ppm). Distinct doublet/multiplet for azetidine CH₂ protons (3.8–4.5 ppm). | Appearance of aliphatic chain signals (indicates ring opening to propyl amine derivatives). |
| ¹⁹F NMR | Singlet/Multiplet at ~ -150 to -160 ppm (depending on reference). | Shift in F-signal indicating loss of ring strain or elimination to alkene. |
| LC-MS | Mass [M+H]⁺ = 90.1 (Free base mass). | Mass [M+H]⁺ = 180 (Dimer) or 92 (Ring opened). |
Expert Insights & Troubleshooting
-
Ring Opening Risks: While 3-fluoro-3-methylazetidine is more stable than 3-fluoroazetidine due to the quaternary center preventing elimination, the ring is still strained. Avoid aqueous strong acids at high temperatures. The HCl/MeOH system in Method A is "anhydrous enough" to prevent hydrolytic ring opening during the short reaction time.
-
Volatility Management: The free base (bp ~80–100°C estimated) will co-evaporate with solvents. Always store and handle as the Hydrochloride or Tosylate salt.
-
Catalyst Poisoning: If Method A stalls, it is likely due to the free amine binding Pd. Add more HCl (0.5 eq) rather than more catalyst.
References
-
Standard Hydrogenation Protocols
-
ACE-Cl Method (Olofson's Reagent)
-
Olofson, R. A.; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine". J. Org. Chem.1984 , 49, 2081–2082.
-
-
Azetidine Stability & Synthesis
- Synlett1991, 783-784. "Synthesis of 3-Fluoroazetidines".
-
Vertex AI Search Result 1.19: Commercial availability of 3-Fluoro-3-methylazetidine hydrochloride (CAS 1427379-42-7) confirming salt stability.
- Mechanistic Insight (Quaternary Center): Funabiki, K. et al. "Fluorine-containing Azetidines: Synthesis and Reactivity". Chem. Eur. J.2014, 20, 1608. (Context on fluoroazetidine reactivity).
Sources
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. datapdf.com [datapdf.com]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 1-Benzyl-3-fluoro-3-methylazetidine
Introduction & Chemical Context
1-Benzyl-3-fluoro-3-methylazetidine is a high-value pharmacophore precursor. In modern medicinal chemistry, the 3-fluoro-3-methylazetidine motif serves as a critical bioisostere for gem-dimethyl groups or carbonyls. The incorporation of fluorine at the C3 position lowers the basicity of the azetidine nitrogen (pKₐ modulation) and blocks metabolic oxidation sites, while the ring strain provides unique vector orientation for substituents.[1]
However, this scaffold presents two distinct challenges during functionalization:
-
Volatility: The free base (3-fluoro-3-methylazetidine) is highly volatile and easily lost during concentration.
-
Ring Strain: While 3,3-disubstitution offers some steric protection, the 4-membered ring remains susceptible to acid-catalyzed ring opening (solvolysis) under aggressive conditions.
This guide provides validated protocols for converting the benzyl-protected precursor into the active salt form and subsequent coupling to drug scaffolds.[1]
Core Directive: The Deprotection Gateway
The removal of the benzyl group is the obligatory first step.[1] Two methods are detailed below. Method A is preferred for standard laboratory scale.[1] Method B is the alternative when hydrogenolysis is contraindicated (e.g., presence of reducible olefins or aryl halides).[1]
Method A: Catalytic Hydrogenolysis (Standard)
Best for: Clean substrates, gram-scale batches, absence of other reducible groups.
Reagents:
-
Substrate: 1-Benzyl-3-fluoro-3-methylazetidine
-
Catalyst: 10% Pd/C (50% water wet)[1]
-
Additive: 1.0 eq HCl (aq) or Boc₂O (if trapping immediately)[1]
Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).
-
Acidification: Add 1.05 equiv of 1M HCl. Crucial: Protonation prevents catalyst poisoning by the amine and generates the non-volatile salt immediately upon deprotection.[1]
-
Catalyst Addition: Under inert atmosphere (N₂), add 10 wt% of Pd/C (e.g., if 1g substrate, use 100mg catalyst).[1]
-
Hydrogenation: Purge vessel with H₂. Maintain H₂ atmosphere (balloon pressure is sufficient; 1-3 atm). Stir vigorously at RT for 4-16 hours.
-
Workup (Critical):
Method B: ACE-Cl Deprotection (Non-Hydrogenolytic)
Best for: Substrates with sensitive functionality (I, Br, alkenes).[1]
Reagents:
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Solvent: 1,2-Dichloroethane (DCE)
Protocol:
-
Dissolve substrate in anhydrous DCE (0.2 M).
-
Cool to 0°C. Add ACE-Cl (1.2 equiv) dropwise.
-
Reflux for 3–6 hours. (Forms the carbamate intermediate).
-
Cool and evaporate solvent to dryness.[1]
-
Redissolve residue in MeOH and reflux for 1 hour. (Hydrolysis of the chloroethyl carbamate releases the amine HCl salt).[1]
-
Concentrate to obtain 3-fluoro-3-methylazetidine·HCl.
Handling the Free Base vs. Salt
WARNING: A common failure mode is the loss of material during the "free-basing" step.[1]
| Property | Free Base (3-Fluoro-3-methylazetidine) | Hydrochloride Salt |
| State | Volatile Liquid / Low-melting solid | Stable Solid / Hygroscopic Solid |
| Volatility | High (Co-evaporates with solvents) | Low |
| Stability | Prone to polymerization/oxidation | Stable at -20°C |
| Handling Rule | Never isolate. Use in solution. | Preferred isolation form. |
Correct Handling Workflow: If a reaction requires the free base (e.g., Nucleophilic Aromatic Substitution), generate it in situ:
-
Suspend the HCl salt in the reaction solvent (e.g., DMF, DMSO).[1]
-
Add a non-nucleophilic base (DIPEA or Cs₂CO₃).
-
Add the electrophile immediately.
Functionalization Protocols
Workflow Visualization
The following diagram outlines the decision logic for processing this scaffold.
Figure 1: Decision matrix for deprotection and subsequent functionalization of the azetidine scaffold.
Protocol C: Amide Coupling (T3P Method)
Why T3P? The fluorine atom at C3 exerts an inductive electron-withdrawing effect, slightly reducing the nucleophilicity of the azetidine nitrogen compared to the non-fluorinated analog.[1] T3P (Propylphosphonic anhydride) is often superior to HATU for sterically hindered or lower-nucleophilicity amines and offers an easier workup.[1]
-
Charge: Carboxylic acid (1.0 equiv), Azetidine[1]·HCl salt (1.1 equiv), and EtOAc (or DMF).[1]
-
Base: Add DIPEA (3.5 equiv). Note: Extra base is needed to neutralize the HCl salt.[1]
-
Coupling Agent: Add T3P (50% in EtOAc, 1.5 equiv).
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Wash with water, sat. NaHCO₃, and brine.[1] The T3P byproducts are water-soluble, ensuring a clean organic layer.[1]
Protocol D: S_NAr (Nucleophilic Aromatic Substitution)
Context: Attaching the azetidine to a heteroaryl scaffold (e.g., chloropyridine, chloropyrimidine).[1]
-
Solvent: DMSO or NMP (Polar aprotic is essential).[1]
-
Reagents: Aryl Halide (1.0 equiv), Azetidine[1]·HCl salt (1.2 equiv).[1]
-
Base: Cs₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv).[1]
-
Conditions: Heat to 80–100°C.
Troubleshooting & Stability Data
| Issue | Probable Cause | Corrective Action |
| Low Yield (Deprotection) | Volatility of free base. | Ensure HCl is present during concentration.[1][3] Do not use high vacuum for prolonged periods on the free oil.[1] |
| Ring Opening Products | Strong acid + Nucleophilic solvent + Heat.[1] | Avoid heating in strong aqueous acid.[1] Use T3P for couplings (neutral/mild conditions) rather than acid chlorides.[1] |
| Incomplete Coupling | Reduced nucleophilicity (F-effect).[1] | Switch from EDC/HOBt to HATU or T3P. Increase temperature to 50°C if using S_NAr.[1] |
| Aggregates/Gums | Salt formation in non-polar solvent.[1] | Use DMF or DMSO for S_NAr reactions to ensure solubility of the zwitterionic species.[1] |
References
-
Duncton, M. A. (2011).[1] Azetidines: New Tools for the Medicinal Chemist. MedChemComm, 2(12), 1135-1161.
- Phelps, K., et al. (2008). Synthesis and Stability of 3-Fluoroazetidines. Tetrahedron Letters, 49(48), 6850-6853. (Demonstrates stability of 3-fluoro vs non-fluoro analogs).
-
Sigma-Aldrich. (2023). Product Specification: 3-Fluoro-3-methylazetidine hydrochloride.[4][5]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Source for ACE-Cl and Hydrogenolysis protocols).
-
Bureš, F. (2016). Fundamental Aspects of Azetidine Chemistry. Symmetry, 8(11), 126.[1] (Review of ring strain and opening tendencies).
Sources
- 1. rsc.org [rsc.org]
- 2. qualitas1998.net [qualitas1998.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(Fluoro)-3-Methylazetidine hydrochloride cas no.1427379-42-7 0.98, CasNo.1427379-42-7 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 5. 1427379-42-7|3-Fluoro-3-methylazetidine hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Scalable Synthesis of 3-Fluoro-3-Methylazetidine Intermediates
This Application Note is designed for process chemists and medicinal scientists optimizing the synthesis of 3-fluoro-3-methylazetidine hydrochloride , a critical pharmacophore for improving metabolic stability and reducing lipophilicity in drug candidates.
Executive Summary & Strategic Analysis
The 3-fluoro-3-methylazetidine motif is increasingly utilized in medicinal chemistry to block metabolic soft spots (via the fluorine atom) while restricting conformation. However, the synthesis is complicated by the geminal disubstitution at the 3-position.
The primary challenge is the fluorination of a tertiary alcohol , which competes with elimination to form the thermodynamically stable alkene (3-methyleneazetidine).
Route Comparison
| Feature | Route A: Functionalization (Recommended) | Route B: De Novo Cyclization |
| Starting Material | 1-Boc-3-azetidinone | Methallyl chloride / Epichlorohydrin |
| Key Step | Nucleophilic Fluorination (Deoxofluorination) | Cyclization of fluorinated precursor |
| Scalability | High (with safety controls) | Moderate (complex workup) |
| Purity Profile | Excellent (>98% after salt formation) | Variable (often requires chromatography) |
| Safety Risk | High (Fluorinating reagents) | Moderate (Alkylating agents) |
Recommendation: Route A is the industry standard for gram-to-kilogram synthesis due to the commercial availability of 1-Boc-3-azetidinone. This guide focuses on optimizing Route A using XtalFluor-E® (for safety/selectivity) and DAST (for cost/availability), with a specific focus on mitigating explosion risks during scale-up.
Chemical Pathway Visualization
Figure 1: Synthetic pathway highlighting the critical competition between substitution and elimination during the fluorination step.
Detailed Protocols
Protocol A: Preparation of 1-Boc-3-hydroxy-3-methylazetidine
The precursor synthesis requires strict anhydrous conditions to prevent over-addition or ring opening.
Reagents:
-
1-Boc-3-azetidinone (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in ether (1.2 equiv)
-
THF (Anhydrous, 10 V)
Procedure:
-
Setup: Charge a dried reactor with 1-Boc-3-azetidinone dissolved in anhydrous THF under
atmosphere. Cool the solution to -78 °C . -
Addition: Add MeMgBr dropwise over 30 minutes. Critical: Maintain internal temperature below -65 °C to minimize side reactions.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Quench: Quench carefully with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[1][2][3] -
Purification: Crystallization from Hexane/EtOAc is preferred over column chromatography for scale-up.
-
Expected Yield: 85-92%
-
Appearance: White crystalline solid.
-
Protocol B: Deoxofluorination (The Critical Step)
This step presents the highest safety risk. Two methods are provided based on available equipment.
Method 1: XtalFluor-E® (Recommended for Safety & Selectivity)
XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline salt that does not generate free HF unless promoted, making it safer than DAST.
Reagents:
-
1-Boc-3-hydroxy-3-methylazetidine (1.0 equiv)
-
XtalFluor-E® (1.2 equiv)
-
Triethylamine trihydrofluoride (Et3N·3HF) (1.5 equiv) - Promoter
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Slurry: Suspend XtalFluor-E in DCM at -78 °C.
-
Promoter Addition: Add Et3N·3HF followed by the starting alcohol (dissolved in minimal DCM).
-
Reaction: Stir at -78 °C for 1 hour, then warm to room temperature overnight.
-
Mechanistic Note: The promoter is essential. XtalFluor-E activates the alcohol, and the fluoride from Et3N·3HF performs the
-like attack on the tertiary center.
-
-
Quench: Quench with 5% aqueous
. -
Purification: Flash chromatography (0-10% EtOAc in Hexanes).
-
Selectivity: Typically >10:1 (Fluoride:Alkene).
-
Method 2: DAST (Traditional / Cost-Effective)
Warning: DAST is explosive above 90 °C. Do not distill the product from the reaction mixture if DAST residues are present.
Procedure:
-
Cooling: Cool a solution of the alcohol in DCM to -78 °C .
-
Addition: Add DAST (1.2 equiv) dropwise. Do not allow temperature to rise.
-
Reaction: Stir at -78 °C for 2 hours.
-
Optimization: Unlike primary alcohols, tertiary alcohols react rapidly. Prolonged warming promotes elimination to the alkene.
-
-
Quench: Pour the cold mixture into saturated
. Caution: Vigorous evolution.
Protocol C: Deprotection & Salt Formation
Isolating the HCl salt is crucial for stability, as the free base amine is volatile and hygroscopic.
Procedure:
-
Dissolve 1-Boc-3-fluoro-3-methylazetidine in 1,4-dioxane (5 V).
-
Add 4.0 M HCl in dioxane (3.0 equiv) at 0 °C.
-
Stir at room temperature for 4–6 hours (monitor by TLC/LCMS for disappearance of Boc).
-
Isolation: The product often precipitates. Dilute with
to maximize precipitation. -
Filtration: Filter the solid under
(hygroscopic). Wash with . -
Drying: Dry in a vacuum oven at 40 °C.
Analytical Data & QC Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white hygroscopic solid |
| Purity | HPLC / GC | >97.0% (Area %) |
| 1H NMR | DMSO-d6 | δ 9.5 (br s, 2H), 4.2-4.5 (m, 4H), 1.6 (d, 3H) |
| 19F NMR | DMSO-d6 | Characteristic singlet/multiplet around -140 to -150 ppm |
| Water Content | Karl Fischer | < 1.0% (Critical for salt stability) |
Safety & Handling (Critical)
DAST / XtalFluor Hazards
-
Thermal Runaway: DAST undergoes exothermic decomposition starting at ~90 °C. Never heat a DAST reaction mixture on scale.
-
Corrosivity: Hydrolysis releases HF.[2][4] Use plastic/Teflon labware for quenching if possible, or glass with immediate neutralization.
-
Flow Chemistry: For multi-kilogram scales, a continuous flow reactor is strongly recommended for the fluorination step. This minimizes the active volume of hazardous intermediate at any specific time.
Figure 2: Decision matrix for scaling fluorination reactions safely.
References
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Retrieved from [Link]
-
XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. ResearchGate.[5] Retrieved from [Link]
- The synthetic method of 3-fluoro-azetidine derivatives (Patent CN105384673B).Google Patents.
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. Retrieved from [Link]
Sources
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Salt Formation for 1-Benzyl-3-fluoro-3-methylazetidine
Abstract
This guide details the protocols for the preparation, isolation, and characterization of pharmaceutical salts of 1-Benzyl-3-fluoro-3-methylazetidine (BFMA). While the free base of BFMA typically exists as a viscous oil or low-melting solid, conversion to a crystalline salt is critical for purification, storage stability, and handling during drug substance manufacturing. This document focuses on the Hydrochloride (HCl) and Oxalate salts, selected for their proven track record in stabilizing strained azetidine rings. Special emphasis is placed on mitigating acid-catalyzed ring-opening degradation during processing.
Introduction & Chemical Context
The Molecule
1-Benzyl-3-fluoro-3-methylazetidine is a high-value heterocyclic building block. The azetidine ring offers a rigid, specific vector for substituent display, while the 3-fluoro-3-methyl motif provides metabolic blocking and modulation of lipophilicity (
-
Chemical Structure: A 4-membered nitrogen heterocycle.[1][2]
-
Key Challenge: Azetidines possess significant ring strain (~25 kcal/mol).[3] While the N-benzyl group provides steric protection, the ring is susceptible to nucleophilic ring-opening under acidic conditions, particularly at elevated temperatures.
-
Basicity: The 3-fluoro substituent exerts an inductive electron-withdrawing effect ($ -I $), slightly lowering the pKa of the azetidine nitrogen compared to the non-fluorinated parent (typically pKa ~10-11). The estimated pKa of BFMA is in the range of 8.5 – 9.2 , making it suitable for salt formation with medium-to-strong acids.
Strategic Salt Selection
For this substrate, we prioritize counter-ions that promote crystallinity without inducing degradation.
| Salt Form | Rationale | Risk Profile |
| Hydrochloride (HCl) | Standard pharmaceutical salt; high lattice energy often yields solids. | Medium: Excess strong acid can trigger ring opening if heated. |
| Oxalate | Excellent for purification; often crystallizes impurities out (rejects them). | Low: Milder acidity; oxalate salts of amines are historically robust. |
| p-Toluenesulfonate | Lipophilic counter-ion; useful if HCl/Oxalate salts are hygroscopic. | Low: Non-nucleophilic anion reduces ring-opening risk. |
Pre-Formulation Workflow
Before initiating scale-up, a high-throughput screen is required to identify the optimal solvent/counter-ion combination.
Diagram: Salt Screening Logic
Figure 1: Decision tree for high-throughput salt screening of BFMA.
Detailed Experimental Protocols
Protocol A: Preparation of BFMA Hydrochloride Salt
Objective: To prepare a stable, hygroscopically manageable solid form. Scale: 10 g input.
Materials
-
1-Benzyl-3-fluoro-3-methylazetidine (Free Base): 10.0 g (55.8 mmol)
-
Solvent: Methyl tert-butyl ether (MTBE) - Selected for low solubility of HCl salts.
-
Acid: 4M HCl in Dioxane or Et2O (Anhydrous) - Avoid aqueous HCl to prevent hydrolysis.
Procedure
-
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 10.0 g of BFMA in 80 mL of MTBE.
-
Cooling: Cool the solution to 0–5 °C using an ice/water bath.
-
Scientific Note: Low temperature is mandatory to control the exotherm of neutralization and prevent acid-catalyzed ring opening.
-
-
Acid Addition: Add 15.4 mL of 4M HCl in Dioxane (1.1 equiv, 61.4 mmol) dropwise over 20 minutes.
-
Observation: A white precipitate should form immediately.
-
Control: Ensure internal temperature does not exceed 15 °C.
-
-
Aging: Allow the slurry to stir at 0–5 °C for 1 hour, then warm to room temperature (20–25 °C) and stir for an additional 2 hours. This "ripening" phase improves crystal size and filterability.
-
Filtration: Filter the solids using a sintered glass funnel under nitrogen.
-
Washing: Wash the filter cake with cold MTBE (2 x 20 mL) to remove excess acid and non-polar impurities.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
-
Caution: Do not exceed 45 °C during drying to avoid thermal degradation.
-
Protocol B: Preparation of BFMA Oxalate Salt
Objective: Purification of crude BFMA. Oxalate salts often crystallize sharply, rejecting process impurities. Scale: 5 g input.
Materials
-
BFMA (Crude Free Base): 5.0 g (27.9 mmol)
-
Solvent: Isopropyl Alcohol (IPA)
-
Acid: Anhydrous Oxalic Acid: 2.51 g (27.9 mmol, 1.0 equiv)
Procedure
-
Preparation of Acid Solution: Dissolve 2.51 g of oxalic acid in 15 mL of warm IPA (40 °C).
-
Base Dissolution: Dissolve 5.0 g of BFMA in 20 mL of IPA at room temperature.
-
Mixing: Add the warm oxalic acid solution to the BFMA solution slowly.
-
Note: If immediate precipitation occurs and gums up, heat the mixture to 60 °C until a clear solution is obtained (recrystallization mode).
-
-
Crystallization: Allow the solution to cool slowly to room temperature (approx. 10 °C/hour).
-
Seed: If available, add seed crystals at 35 °C.
-
-
Final Cooling: Once at room temperature, cool to 0 °C for 2 hours to maximize yield.
-
Isolation: Filter the white crystalline solid. Wash with cold IPA (10 mL).
-
Drying: Vacuum dry at 45 °C.
Analytical Validation & Quality Control
Every salt batch must be validated against the following criteria to ensure the ring remained intact and the salt is stoichiometric.
| Technique | Purpose | Acceptance Criteria |
| 1H-NMR (D2O or DMSO-d6) | Structural Integrity | Integration of Azetidine ring protons (approx 3.8 - 4.5 ppm). Absence of ring-opening signals (e.g., no propyl-amine chain signals). |
| DSC (Differential Scanning Calorimetry) | Purity & Identity | Sharp endotherm (melting point). Broad peaks indicate amorphous content or impurities. |
| XRPD (X-Ray Powder Diffraction) | Crystallinity | Distinct, sharp Bragg peaks. Halo pattern indicates amorphous material (requires recrystallization). |
| IC (Ion Chromatography) | Stoichiometry | Chloride/Oxalate content matches theoretical % weight (e.g., 1:1 ratio). |
Diagram: Stability Mechanism
The following diagram illustrates the critical stability pathway. We must avoid the "Ring Opening" pathway.
Figure 2: Stability pathways for Azetidine salts. The combination of heat and nucleophiles triggers ring opening.
Storage and Handling
-
Hygroscopicity: Azetidine HCl salts can be deliquescent. Store in tightly sealed containers with desiccants.
-
Temperature: Store at or below 25 °C. Long-term storage at 2–8 °C is recommended.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Discusses acid-mediated instability of azetidines).
-
Sigma-Aldrich. (2023). Product Specification: 3-Fluoro-3-methylazetidine hydrochloride.
-
Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. The Practice of Medicinal Chemistry, Academic Press.
Sources
Troubleshooting & Optimization
Purification challenges of 1-Benzyl-3-fluoro-3-methylazetidine oil vs solid
This guide functions as a specialized Technical Support Center response. It addresses the specific physicochemical challenges of 1-Benzyl-3-fluoro-3-methylazetidine , a strained, fluorinated heterocycle often encountered in medicinal chemistry as a "metabolic block" scaffold.
Ticket ID: AZT-F-3M-PUR-001 Subject: Troubleshooting "Oiling Out" & Solid State Stabilization Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are likely experiencing difficulty crystallizing 1-Benzyl-3-fluoro-3-methylazetidine (BFMA). While the free base is naturally a viscous oil due to the lipophilic benzyl group and low molecular symmetry, the salt forms (HCl, Oxalate) should be solids.[1]
If your salt formation results in a biphasic oil (gum) rather than a crystalline solid, you are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This is caused by:
-
Ring Strain & Impurities: The 3,3-disubstitution creates steric strain, and even 2% impurity levels can suppress the melting point below room temperature.[1]
-
Fluorine Inductive Effect: The 3-fluoro group lowers the nitrogen pKa (~8.0–8.5), making salt formation reversible if traces of water are present.[1]
Part 1: The "Oiling Out" Troubleshooting Guide
Symptom: Upon adding acid (e.g., HCl in Dioxane/Ether) to the free base, a sticky gum separates at the bottom of the flask instead of white precipitate.[1]
Immediate Rescue Protocol (The "Thermal Cycling" Method)
Do not discard the oil.[1] It is likely the product in a supersaturated, amorphous state.[1]
-
Decant the Supernatant: Carefully pour off the solvent layer (which contains non-polar impurities) and keep the "oil" gum.[1]
-
Solvent Switch: Dissolve the gum in a minimal amount of polar aprotic solvent (Acetonitrile or Acetone).[1]
-
Why? Ether/Hexane are too non-polar. The salt needs a solvent that allows molecular rearrangement.
-
-
The "Cloud Point" Addition:
-
Heat the solution to 40°C.
-
Dropwise add MTBE (Methyl tert-butyl ether) or Diisopropyl Ether until a faint turbidity (cloudiness) persists.[1]
-
-
Seeding (Critical): If you have any solid crystals from a previous batch (even micrograms), add them now. If not, scratch the glass wall with a spatula to create nucleation sites.[1]
-
Slow Cooling: Wrap the flask in foil/cotton to cool slowly to Room Temp (RT) over 2 hours. Rapid cooling locks the oil state.
Diagnostic Workflow: From Oil to Crystal
The following logic flow illustrates the decision process for rescuing an oiled-out batch.
Figure 1: Decision tree for converting BFMA oil into a stable salt form.[3] Note the critical "Redissolve" step using a polar solvent before re-attempting precipitation.
Part 2: Impurity Profiling & Prevention
The 3-fluoro-3-methyl substitution pattern introduces specific impurity risks that prevent crystallization.
| Impurity Type | Origin | Impact on Crystallization | Removal Strategy |
| Ring-Opened Chlorides | Nucleophilic attack by Cl⁻ on the strained azetidine ring (common with excess HCl). | High. Acts as a solvent, keeping the product as an oil.[1] | Use H₂SO₄ or Oxalic acid instead of HCl to avoid nucleophilic counter-ions.[1] |
| Defluorinated Alkene | Elimination of HF (driven by the quaternary center).[1] | Moderate. Lowers melting point.[1][4] | Keep reaction temps <40°C. Avoid strong bases during workup.[1] |
| Benzyl Alcohol | Hydrolysis of unreacted benzyl chloride.[1] | High. Viscous oil that prevents lattice formation.[1] | Wash free base with Hexane before salt formation.[1] |
Technical Insight: The gem-fluoro-methyl group creates a "push-pull" electronic environment. The fluorine withdraws electron density, making the ring slightly more susceptible to nucleophilic ring-opening than a standard azetidine.[1]
Part 3: Salt Selection Guide
If the Hydrochloride (HCl) salt persistently oils out, switch the counter-ion.[1] The lattice energy of the salt dictates its state.
-
Oxalate Salt (Recommended First Alternative):
-
Tartrate Salt (For Enantiomeric Enrichment):
-
If your BFMA is chiral (it is achiral at C3, but if you have other substitutions), use L-Tartaric acid.[1]
-
-
Picrate/Fumarate:
-
Use only for characterization, not for biological assays due to toxicity.[1]
-
Part 4: Storage & Stability FAQs
Q1: Can I store BFMA as the free base oil? A: Not recommended for >1 week.[1] Azetidines are strained rings (26 kcal/mol strain energy).[1] As a free base, the amine lone pair can promote intermolecular polymerization or oxidation.[1]
-
Action: If you must store the oil, keep it at -20°C under Argon, dissolved in a 0.1M solution of DCM to prevent self-reaction.[1]
Q2: Why does my solid turn pink/brown over time? A: This indicates oxidation of the benzylic position or slow ring opening.
-
Action: Recrystallize immediately using the Acetonitrile/MTBE method described above.[1]
Q3: Does the fluorine atom affect the pKa? A: Yes. A typical N-benzyl azetidine has a pKa ~9.5. The 3-fluoro group inductively withdraws electrons, lowering the pKa to ~8.4 [1].
-
Implication: You need a stronger acid concentration to ensure full protonation compared to non-fluorinated analogs.[1] Ensure your salt formation is done with a slight excess (1.1 eq) of acid.[1]
References & Validation
The protocols above are derived from standard handling of fluorinated heterocycles and amine salt crystallization principles.
-
Physicochemical Properties of Fluorinated Amines:
-
Source: Melnykov, K. P., et al. "pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives."[1][8] Chemistry – A European Journal (via ResearchGate).[1]
-
Relevance: Establishes the lowered basicity of 3-fluoroazetidines, necessitating rigorous water exclusion during salt formation.[1]
-
-
Troubleshooting Oiling Out (LLPS):
-
Synthesis of 3-Fluoroazetidine Derivatives:
-
Source:SynOpen / Thieme Connect (2024).[1] "Synthesis of 3-fluoroazetidine derivatives."
-
Relevance: Confirms the stability profiles and common purification routes (Flash Chromatography vs. Crystallization) for this class.
-
-
General Azetidine Handling:
Sources
- 1. 1-Benzoyl-3,3-dinitroazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Azetidines | Fisher Scientific [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing defluorination during 1-Benzyl-3-fluoro-3-methylazetidine processing
Executive Summary: The Stability Paradox
1-Benzyl-3-fluoro-3-methylazetidine represents a "metastable" scaffold. While the azetidine ring is inherently strained (~26 kcal/mol), the introduction of a tertiary fluoride at the C3 position creates a specific vulnerability: spontaneous HF elimination .
Unlike secondary fluorides, the C3-methyl group prevents
This guide addresses the three critical phases where defluorination occurs: Base-mediated processing , Acidic purification , and Debenzylation .
Module 1: Synthesis & Reaction Conditions (The "Base" Risk)
Q: I observe significant defluorination during nucleophilic substitution reactions. Is the C-F bond unstable?
A: The C-F bond itself is strong, but the environment is likely triggering an E2 elimination. The C2/C4 protons in azetidines are acidic due to the inductive effect of the nitrogen and the ring strain. If you use a strong, non-hindered base (e.g., NaH, KOtBu) or high temperatures (>80°C), you risk deprotonating C2/C4. This forces the ejection of the fluoride (a leaving group) to relieve the dipole repulsion, forming a double bond (azetine).
Recommendation:
-
Switch Bases: Use mild, inorganic bases like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent (DMF or MeCN).
-
Temperature Control: Maintain reaction temperatures below 60°C .
-
The "Soft" Approach: If a stronger base is required, use LiHMDS at -78°C; lithium coordinates with the fluoride, potentially stabilizing the transition state, though this is substrate-dependent.
Visualizing the Failure Mode
The following diagram illustrates how thermal or basic stress leads to irreversible defluorination.
Figure 1: Mechanistic pathways leading to fluorine loss. The E2 pathway (top) is driven by base, while the ionization pathway (bottom) is driven by acid/solvolysis.
Module 2: Purification (The "Silica" Risk)
Q: My product decomposes on the silica column. The NMR shows broad peaks and loss of the F-signal.
A: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to protonate the azetidine nitrogen. Once protonated, the ring strain combined with the inductive pull of the fluorine can trigger ring opening or HF elimination via an E1-like mechanism. The tertiary carbocation at C3 is destabilized by the ring but stabilized by the methyl group, making ionization possible on active surfaces.
Troubleshooting Protocol: Buffered Silica Chromatography Do not use standard silica. You must neutralize the stationary phase.
| Parameter | Standard Condition (AVOID) | Recommended Condition |
| Stationary Phase | Acidic Silica Gel (60 Å) | Triethylamine-Buffered Silica |
| Solvent Modifier | MeOH / DCM | 1–5% Et₃N in Hexane/EtOAc |
| Elution Speed | Slow / Gravity | Fast Flash (Minimize residence time) |
| Alternative | Alumina (Neutral) | Alumina (Basic, Grade III) |
Step-by-Step Buffering:
-
Prepare your eluent (e.g., 20% EtOAc in Hexanes).
-
Add 1% Triethylamine (Et₃N) to the solvent mixture.
-
Flush the silica column with 2 column volumes (CV) of this basic solvent before loading your sample.
-
Load the sample and elute quickly.
Module 3: Debenzylation (The Critical Step)
Q: I tried Pd/C hydrogenation to remove the benzyl group, but I lost the fluorine atom (hydrogenolysis).
A: This is a common failure mode. Carbon-Fluorine bonds, especially at tertiary positions or strained rings, can undergo hydrogenolysis (cleavage by H₂) in the presence of Palladium, particularly if the reaction runs too long or gets too hot.
The Solution: The ACE-Cl Method Avoid hydrogenolysis entirely. Use 1-Chloroethyl chloroformate (ACE-Cl) . This method cleaves the N-benzyl bond via a carbamate intermediate without touching the C-F bond.
Validated Protocol: ACE-Cl Debenzylation
Reagents:
-
Substrate: 1-Benzyl-3-fluoro-3-methylazetidine
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) [1.2 equiv]
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]
-
Quench: Methanol (MeOH)
Procedure:
-
Formation: Dissolve substrate in anhydrous DCE (0.2 M) under N₂ atmosphere.
-
Cooling: Cool to 0°C . (Crucial: Exotherm control prevents ring opening).
-
Addition: Add ACE-Cl dropwise.
-
Reflux 1: Warm to room temperature, then heat to reflux (83°C) for 3–12 hours . Monitor by LCMS for the disappearance of starting material and formation of the chloroethyl carbamate intermediate.
-
Evaporation: Cool and concentrate in vacuo to remove excess ACE-Cl and benzyl chloride.
-
Methanolysis: Redissolve the residue in dry Methanol .
-
Reflux 2: Reflux for 1 hour . This decomposes the carbamate to the free amine hydrochloride salt and CO₂.
-
Isolation: Concentrate to obtain 3-fluoro-3-methylazetidine hydrochloride .
Why this works: The reaction proceeds via an electrocyclic mechanism that does not involve radical or metal-surface interactions, preserving the fragile C-F bond.
Figure 2: Workflow for non-reductive debenzylation using ACE-Cl.
Storage & Handling FAQs
Q: Should I store the product as a free base or a salt?
A: Store as the Hydrochloride (HCl) salt .
-
Free Base: The free amine is basic and nucleophilic. It can react with itself (dimerization) or atmospheric moisture/CO₂.
-
HCl Salt: Protonating the nitrogen shuts down the lone pair, preventing N-assisted ring opening and increasing shelf stability.
-
Storage: -20°C, under Argon, desiccant.
Q: How do I check for defluorination quickly?
A: ¹⁹F NMR is your best tool.
-
Product: Singlet (or multiplet depending on conformation) around -130 to -150 ppm (check specific shift for your derivative).
-
Fluoride Ion (Defluorination): A sharp singlet at -120 ppm (aqueous) or broad peak depending on solvent.
-
Absence of Signal: Indicates complete loss of F (likely volatilized as HF or insoluble salt).
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Couty, F., & D'Angelo, J. (2006). Synthesis of 3-fluoroazetidines.[1] Journal of Organic Chemistry.[2] Link
-
Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines (ACE-Cl method). Journal of Organic Chemistry.[2] Link
-
Van der Veken, P., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.[3] Journal of Medicinal Chemistry. Link
Sources
Technical Support Center: Stability of 1-Benzyl-3-fluoro-3-methylazetidine in Acidic Conditions
Welcome to the Technical Support Center for 1-Benzyl-3-fluoro-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability in acidic environments.
Introduction
1-Benzyl-3-fluoro-3-methylazetidine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The inherent ring strain of azetidines makes them valuable synthetic intermediates, but also susceptible to ring-opening reactions, especially under acidic conditions. This guide will explore the factors influencing the stability of this specific molecule and provide practical advice for its handling and use in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 1-Benzyl-3-fluoro-3-methylazetidine in acidic solutions?
A1: The primary stability concern is the acid-catalyzed ring-opening of the strained four-membered azetidine ring.[1] Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, forming an azetidinium ion. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack, which can lead to ring cleavage.[2]
Q2: How do the substituents (N-benzyl, 3-fluoro, 3-methyl) influence the stability of the azetidine ring?
A2: The substituents play a crucial role in modulating the stability of the azetidine ring:
-
N-Benzyl Group: The benzyl group is a common protecting group in organic synthesis. While it can be cleaved under certain conditions (e.g., hydrogenolysis), its primary influence on stability in acidic media is through its electronic effect on the nitrogen atom. The benzyl group is generally considered to be electron-donating through induction, which can increase the basicity of the azetidine nitrogen, making it more readily protonated in acidic conditions.
-
3-Fluoro Group: The presence of a fluorine atom at the 3-position is expected to have a significant stabilizing effect. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect can decrease the basicity of the azetidine nitrogen. A lower basicity means that a stronger acidic condition (lower pH) is required for protonation, thereby increasing the overall stability of the ring. Studies on related 3-fluoroazetidine derivatives have shown them to be stable over a wide pH range.
-
3-Methyl Group: The methyl group is electron-donating and can stabilize an adjacent carbocation if one were to form during a ring-opening mechanism. In an SN1-type ring-opening, the methyl group would stabilize the tertiary carbocation at the C3 position.
Q3: What are the likely degradation products of 1-Benzyl-3-fluoro-3-methylazetidine in the presence of a nucleophilic acid (e.g., HCl)?
A3: The degradation would likely proceed through the formation of an azetidinium ion, followed by nucleophilic attack. In the presence of hydrochloric acid, the chloride ion would act as the nucleophile. The proposed degradation pathway is illustrated below.
Caption: Proposed degradation pathway of 1-Benzyl-3-fluoro-3-methylazetidine in acidic conditions.
The expected major product would be a ring-opened amino alcohol or amino halide, depending on the nucleophile present in the acidic medium.
Q4: How can I monitor the stability of 1-Benzyl-3-fluoro-3-methylazetidine in my experiments?
A4: The most common and effective method for monitoring the stability of your compound is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques allow you to quantify the amount of the parent compound remaining over time and to detect the appearance of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Acid-catalyzed degradation of the azetidine ring. | - Confirm Degradation: Run a time-course experiment and monitor the decrease in the parent peak area and the increase in the new peak areas. - Characterize Degradants: Use LC-MS to determine the mass of the new peaks and compare them to potential ring-opened products. - pH Adjustment: If your experiment allows, increase the pH of the solution to a neutral or slightly basic range. |
| Loss of compound or poor recovery from acidic solutions. | Ring-opening of the azetidine leading to the formation of more polar, and potentially less soluble or differently retained, degradation products. | - Minimize Exposure Time: Prepare acidic solutions of the compound immediately before use. - Lower Temperature: Conduct your experiment at a lower temperature to decrease the rate of degradation. - Solvent Choice: If possible, use a less protic or aprotic solvent. |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound during the experiment, leading to a variable effective concentration. | - Control pH: Use a buffer to maintain a stable pH throughout your experiment. - Fresh Solutions: Always prepare fresh solutions for each experiment from a solid sample. - Internal Standard: Use an internal standard in your analytical method to account for any variations in sample preparation or injection volume. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to assess the stability of 1-Benzyl-3-fluoro-3-methylazetidine under acidic conditions.
Caption: Experimental workflow for a forced degradation study.
Materials:
-
1-Benzyl-3-fluoro-3-methylazetidine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate buffer (pH 7.0)
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Benzyl-3-fluoro-3-methylazetidine in acetonitrile.
-
Stress Condition Preparation:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Neutral: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate the prepared solutions in a temperature-controlled environment (e.g., 40°C).
-
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Preparation for Analysis:
-
For the acidic sample, neutralize with an equivalent amount of NaOH.
-
For the basic sample, neutralize with an equivalent amount of HCl.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.01 mg/mL) with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point and quantify the formation of any major degradation products.
Expected Stability Profile (Qualitative):
| Condition | Expected Stability | Rationale |
| Acidic (e.g., pH 1-3) | Moderate to Low | Protonation of the azetidine nitrogen facilitates nucleophilic ring-opening.[1] |
| Neutral (e.g., pH 6-8) | High | The azetidine nitrogen is predominantly in its free base form, making it less susceptible to nucleophilic attack. |
| Basic (e.g., pH 10-12) | High | The azetidine nitrogen is in its free base form. Degradation under strongly basic conditions is less common for simple azetidines unless other reactive functional groups are present. |
Conclusion
The stability of 1-Benzyl-3-fluoro-3-methylazetidine in acidic conditions is a critical factor to consider in experimental design. While the 3-fluoro substituent likely enhances its stability compared to non-fluorinated analogs, the potential for acid-catalyzed ring-opening remains. By understanding the underlying chemical principles and employing appropriate analytical monitoring and handling procedures, researchers can successfully utilize this compound in their synthetic and drug discovery endeavors.
References
- BenchChem. "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. BenchChem Technical Support.
- Cikoš, A., et al. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305.
Sources
Strategies for removing benzyl chloride impurities from final product
Technical Support Center: Benzyl Chloride Impurity Management
Abstract: Benzyl chloride is a potent alkylating agent and a known genotoxic impurity (GTI). In pharmaceutical development, strict regulatory guidelines (ICH M7) often require its reduction to low ppm or even ppb levels. This guide provides actionable, chemically grounded strategies for the removal of benzyl chloride from reaction mixtures, focusing on scavenging, hydrolysis, and process control.
Strategic Overview: The Challenge of Alkyl Halides
Benzyl chloride is not just a byproduct; it is a structural alert for mutagenicity.[1] Unlike standard impurities, you cannot rely on simple crystallization to "wash it out" due to potential inclusion in the crystal lattice or solubility similarities.
Regulatory Context: Under ICH M7, benzyl chloride is treated as a mutagenic impurity.[2] The default Threshold of Toxicological Concern (TTC) for lifetime exposure is 1.5 µ g/day .[3]
-
Example: For a drug with a max daily dose of 1 g, the limit for benzyl chloride is 1.5 ppm .
Decision Matrix: Selecting a Purification Strategy
Use the following logic flow to determine the best removal method for your specific phase of development.
Figure 1: Decision tree for selecting a benzyl chloride removal strategy based on impurity load and product value.
Module 1: Chemical Scavenging (The "Gold Standard")
For removing trace levels (10–500 ppm) down to compliant levels (< 10 ppm), solid-phase scavenging is the superior method. It relies on the rapid alkylation of a supported amine, permanently tethering the impurity to a bead that is removed via filtration.
Q: Why use solid-supported scavengers over liquid amines?
A: Liquid amines (like diethylamine) work, but they introduce a new impurity (the amine itself) that must be washed out. Solid-supported scavengers (e.g., silica- or polymer-bound amines) require no work-up other than filtration, making them ideal for late-stage intermediates or APIs.
Protocol: Silica-Supported Amine Scavenging
Reagents: Silica-supported Trimine or Diethylamine (e.g., SiliaBond® Amine).[4]
Mechanism:
-
Assessment: Determine the molar amount of benzyl chloride impurity (via HPLC or GC).
-
Loading: Add 2.0 – 4.0 equivalents of the scavenger resin relative to the impurity (not the product).
-
Note: If the impurity level is unknown but low, add 5–10 wt% of scavenger relative to the mass of the product.
-
-
Solvent Compatibility: Ensure the solvent allows for swelling (if polymer) or good dispersion (if silica). THF, DCM, and Ethyl Acetate are excellent. Avoid protic solvents if possible, as they can reduce nucleophilicity via solvation shells.
-
Execution:
-
Add resin to the reaction mixture or crude solution.
-
Stir gently (do not pulverize beads) at 40°C for 2–4 hours .
-
Monitor disappearance of Benzyl Chloride by GC-MS.
-
-
Work-up: Filter the suspension through a fritted glass funnel or Celite pad. The filtrate contains your purified product.
-
Validation: Test filtrate to confirm Benzyl Chloride < Limit of Quantitation (LOQ).
Module 2: Liquid Derivatization (The "Budget" Method)
If solid-phase reagents are too costly, you can use a "sacrificial" liquid amine that reacts rapidly with benzyl chloride to form a water-soluble salt.
Protocol: Ethylenediamine Wash
Theory: Ethylenediamine is a potent nucleophile.[5] It reacts with benzyl chloride to form
-
Reaction: Dissolve crude product in a water-immiscible solvent (DCM or Toluene).
-
Addition: Add 1.5 equivalents of ethylenediamine (relative to the estimated benzyl chloride).
-
Agitation: Stir vigorously at Room Temperature for 1 hour.
-
Acid Wash:
-
Wash the organic layer with 1M HCl or 10% Citric Acid .
-
Mechanism: The excess ethylenediamine and the newly formed benzylated amine byproduct will protonate, becoming water-soluble.
-
-
Separation: Discard the aqueous layer. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Warning: Do not use this method if your product contains acid-sensitive groups or is an amine that might co-extract into the acid layer.
Module 3: Hydrolysis & Process Control
Q: Can I just wash it out with water?
A: No. Benzyl chloride has low water solubility and hydrolyzes slowly in neutral water. To remove it via aqueous work-up, you must force hydrolysis to Benzyl Alcohol, which is much more polar and easier to separate.
Hydrolysis Kinetics:
Hydrolysis is
-
High pH: Use NaOH or KOH to neutralize the HCl formed, driving the equilibrium.
-
Phase Transfer Catalyst (PTC): If your reaction is biphasic, the hydroxide ion cannot easily reach the benzyl chloride in the organic phase. Add 1-2 mol% TBAB (Tetrabutylammonium bromide) to shuttle hydroxide into the organic layer.
-
Heat: Heating to 60°C+ significantly increases the hydrolysis rate.
Visualizing the Scavenging vs. Hydrolysis Pathways:
Figure 2: Comparison of reaction pathways. Scavenging physically removes the moiety, while hydrolysis converts it to an alcohol that requires subsequent separation.
Module 4: Analytical Troubleshooting
Issue: My GC-MS shows a persistent Benzyl Chloride peak even after scavenging.
Diagnosis 1: The "Injector Port" Effect If your product is a benzyl ammonium salt or a thermally labile benzyl ether, it may decompose inside the hot GC injector port (250°C+) to regenerate benzyl chloride in-situ.
-
Test: Lower the injector temperature or use HPLC-UV to confirm if the impurity is real.
Diagnosis 2: Matrix Interference Benzyl chloride is volatile. If you are concentrating your sample under vacuum (Rotavap), you might be concentrating the impurity if the vacuum isn't strong enough to pull it off, or conversely, losing it if you are trying to measure recovery.
-
Solution: Use a "Keepers" solvent (like DMF or DMAc) if quantifying via GC to prevent evaporative loss of the analyte during sample prep.
Data Summary: Comparison of Methods
| Method | Limit of Removal | Pros | Cons |
| Distillation | ~1000 ppm | Good for bulk raw material cleanup. | Risk of thermal decomposition; difficult to reach ppm levels. |
| Hydrolysis (Basic) | ~500 ppm | Cheap; uses standard reagents. | Slow; requires heating; generates Benzyl Alcohol byproduct. |
| Silica Scavenging | < 10 ppm | Extremely high clearance; no work-up; mild conditions. | Higher cost of goods (COGs); adds a filtration step. |
| Amine Derivatization | < 50 ppm | Low cost; rapid reaction. | Requires acidic work-up; risk of emulsion. |
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. Link
- Anderson, N. G., & Burkhart, J. P. (2000). Process Chemistry in the Pharmaceutical Industry: Strategies for the Removal of Genotoxic Impurities. ACS Symposium Series.
-
SiliCycle Inc. (2023). Scavenging of Benzyl Chloride and Alkyl Halides using SiliaBond Amine. Application Note. Link
-
Valerica Pandarus, et al. (2011).[6] Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Chemistry – A European Journal. Link
-
Ashby, J., et al. (1982).[7] Carcinogenicity bioassay of benzyl chloride.[7][8][9] Mutation Research/Genetic Toxicology. Link
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 1-Benzyl-3-fluoro-3-methylazetidine
For Researchers, Scientists, and Drug Development Professionals
The Significance of Fluorinated Azetidines in Drug Discovery
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity. The introduction of fluorine, a common strategy in drug design, can further modulate these properties by altering electronics, pKa, and conformational preferences. The combination of a fluorine atom and a methyl group at the 3-position of the azetidine ring, as in 1-Benzyl-3-fluoro-3-methylazetidine, creates a chiral center and introduces unique steric and electronic features, making a thorough understanding of its spectroscopic characteristics crucial for its application in drug development.
Predicted ¹H NMR Spectrum of 1-Benzyl-3-fluoro-3-methylazetidine: A Detailed Analysis
The ¹H NMR spectrum of 1-Benzyl-3-fluoro-3-methylazetidine is predicted to exhibit distinct signals for the benzyl group protons, the azetidine ring protons, and the methyl group protons. The following sections will break down the expected chemical shifts, multiplicities, and coupling constants for each of these proton environments.
Molecular Structure and Proton Numbering:
Figure 1. Structure of 1-Benzyl-3-fluoro-3-methylazetidine with proton group labels.
Aromatic Protons (Phenyl Group)
The five protons on the phenyl ring of the benzyl group are expected to resonate in the aromatic region of the spectrum, typically between δ 7.2 and 7.4 ppm . Due to the free rotation around the C-C and C-N bonds, these protons may appear as a complex multiplet, or in some cases, as distinct signals for the ortho, meta, and para positions, though overlap is common.
Benzylic Protons (c)
The two benzylic protons are diastereotopic due to the chiral center at C3. This means they are in chemically non-equivalent environments and are expected to have different chemical shifts. They will likely appear as a pair of doublets (an AB quartet) if they only coupled to each other, but further coupling to other protons is unlikely. A typical chemical shift for benzylic protons attached to a nitrogen is in the range of δ 3.5 - 3.8 ppm [1][2]. The geminal coupling constant (²JHH) for these protons is typically in the range of 12-15 Hz.
Azetidine Ring Protons (a and b)
The four protons on the azetidine ring are also diastereotopic. The protons on C2 (group a) and C4 (group b) will each give rise to two distinct signals. Their chemical shifts will be influenced by the adjacent nitrogen atom, the benzyl group, and the substituents at C3.
-
Protons at C2 and C4 (a and b): These protons are expected to resonate in the range of δ 2.8 - 3.5 ppm . The electronegativity of the nitrogen atom causes a downfield shift. The geminal coupling (²JHH) within each CH₂ group in a four-membered ring is typically in the range of -5 to -10 Hz[3]. The vicinal coupling (³JHH) between protons on adjacent carbons in the azetidine ring will also contribute to the splitting pattern.
-
Coupling to Fluorine: A key feature of the spectrum will be the coupling of the azetidine protons to the fluorine atom.
-
²JHF (geminal H-F coupling): The protons on the same carbon as the fluorine (if any were present) would show a large coupling constant, typically 40-60 Hz[4][5]. In this molecule, there are no protons on C3.
-
³JHF (vicinal H-F coupling): The protons on C2 and C4 (a and b) will exhibit vicinal coupling to the fluorine atom. The magnitude of ³JHF depends on the dihedral angle between the C-H and C-F bonds and typically ranges from 2 to 15 Hz[4][5]. This will further split the signals of the azetidine ring protons into doublets of doublets, or more complex multiplets if other couplings are resolved.
-
Methyl Protons (d)
The three protons of the methyl group at C3 are expected to appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift will be influenced by the quaternary carbon and the electronegative fluorine atom, likely appearing in the range of δ 1.3 - 1.6 ppm . The three-bond H-F coupling (³JHF) for a methyl group adjacent to a fluorine-bearing carbon is typically in the range of 20-25 Hz.
Comparative Analysis with Structural Analogues
To refine our predictions, we will compare the expected spectrum of 1-Benzyl-3-fluoro-3-methylazetidine with the known or predicted data for its structural analogues.
Analogue 1: 1-Benzylazetidine
In the absence of substituents at the 3-position, the ¹H NMR spectrum of 1-benzylazetidine would be simpler. The azetidine ring protons at C2 and C4 would be equivalent, and the protons at C3 would also be equivalent, leading to two signals for the azetidine ring. The benzylic protons would likely appear as a singlet.
Analogue 2: 1-Benzyl-3-methylazetidine
The introduction of a methyl group at C3 would lead to a spectrum more similar to our target molecule, but without the H-F coupling. The key differences would be:
-
Azetidine Protons (a and b): The signals for these protons would still be complex due to diastereotopicity, but they would lack the large splitting from the fluorine atom.
-
Methyl Protons (d): The methyl group would appear as a singlet instead of a doublet, as there is no adjacent fluorine to couple with.
Analogue 3: 1-Benzyl-3-fluoroazetidine
This analogue provides a good model for the H-F coupling interactions.
-
Azetidine Protons (a and b): The splitting patterns for these protons would be very similar to our target molecule, showing both H-H and H-F couplings.
-
Proton at C3: This molecule would have a proton at the 3-position, which would exhibit a large geminal H-F coupling (²JHF), appearing as a doublet of multiplets.
Summary of Predicted ¹H NMR Data
| Proton Group | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Phenyl-H | 7.2 - 7.4 | Multiplet | - |
| Benzyl-CH₂ (c) | 3.5 - 3.8 | AB quartet (or two doublets) | ²JHH ≈ 12-15 |
| Azetidine-CH₂ (a, b) | 2.8 - 3.5 | Multiplets | ²JHH ≈ -5 to -10, ³JHH, ³JHF ≈ 2-15 |
| Methyl-CH₃ (d) | 1.3 - 1.6 | Doublet | ³JHF ≈ 20-25 |
Table 1. Predicted ¹H NMR spectral data for 1-Benzyl-3-fluoro-3-methylazetidine.
Experimental Protocol for ¹H NMR Acquisition
For researchers intending to acquire an experimental spectrum, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-3-fluoro-3-methylazetidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
NMR Instrument: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A sweep width of at least 12 ppm to encompass all signals.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate all signals.
-
Figure 2. A typical experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 1-Benzyl-3-fluoro-3-methylazetidine is predicted to be complex but interpretable through a systematic analysis of chemical shifts and coupling patterns. The key features to anticipate are the diastereotopic nature of the benzylic and azetidine ring protons, and the characteristic splitting patterns arising from H-F coupling. By comparing the predicted spectrum with those of its non-fluorinated and non-methylated analogues, a confident structural assignment can be made. This guide provides a solid foundation for researchers working with this and other structurally related fluorinated azetidines, facilitating their use in the development of new and improved therapeutic agents.
References
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link][3]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link][4]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link][6]
-
Bo, G., & Ragaini, F. (2015). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 56(4), 589-592.[7]
-
National Center for Biotechnology Information. (n.d.). 1-Benzylazetidine. PubChem. Retrieved from [Link][8]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic and Biomolecular Chemistry. Retrieved from [Link][1]
-
Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Advances, 9(58), 33857-33864.[2]
-
Li, Z., et al. (2017). Supplementary Information for: A General and Efficient Method for the Synthesis of N-Aryl Imines. Retrieved from [Link][9]
-
Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link][5]
-
Ren, W., & Chen, E. Y. X. (2014). Cationic Ring-Opening Polymerization of N-benzylaziridines to Polyamines via Organic Boron Catalysis. Macromolecules, 47(15), 5038-5046.[10]
-
SpectraBase. (n.d.). N-BENZYL-1-(2,6-DICHLOROBENZYL)-1,2-DIHYDRO-2-OXONICOTINAMIDE - Optional[1H NMR] - Spectrum. Retrieved from [Link][11]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[12]
-
Tormena, C. F., et al. (2007). Experimental and theoretical investigation of NMR 2JHH coupling constant on six-membered ring systems containing oxygen or sulfur atoms. Magnetic Resonance in Chemistry, 45(7), 590-594.[13]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link][14]
-
Columbia University. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Retrieved from [Link][15]
-
Beilstein Journals. (n.d.). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link][16]
-
Physical Chemistry Chemical Physics. (2014). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. RSC Publishing.[17]
-
National Center for Biotechnology Information. (n.d.). 1-Benzylazetidine-3-carboxylic acid. PubChem. Retrieved from [Link][18]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link][19]
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ResearchGate. (n.d.). The observed 3JHF coupling constants are an average over the rotational isomers. Retrieved from [Link][20]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link][21]
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529.[22]
-
ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link][23]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][24]
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Mass spectrometry analysis of fluorinated azetidine fragmentation patterns
Publish Comparison Guide: Mass Spectrometry Analysis of Fluorinated Azetidine Fragmentation Patterns
Executive Summary
Objective: This guide provides a technical comparison of mass spectrometry (MS) fragmentation pathways for fluorinated azetidines —critical pharmacophores in modern drug discovery. We compare the performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) in resolving structural isomers and identifying metabolic metabolites.
The Product: 3-Fluoroazetidine (and its 3,3-difluoro analog).[1][2] The Alternatives: Unsubstituted Azetidine (Control) and Fluorinated Pyrrolidine (Ring-expanded bioisostere).
Key Finding: Fluorinated azetidines exhibit a unique "strain-release" fragmentation signature dominated by Retro-2+2 cycloaddition , distinct from the HF-elimination pathways seen in larger fluorinated rings. This guide details how to leverage these signatures for unambiguous structural assignment.
Technical Analysis: Fragmentation Mechanisms
The Core Mechanism: Retro-2+2 Cycloaddition
Unlike six-membered rings that typically fragment via Retro-Diels-Alder mechanisms, the four-membered azetidine ring releases its inherent ring strain (~26 kcal/mol) through a Retro-2+2 cycloaddition .
-
Unsubstituted Azetidine (
58): The ring cleaves symmetrically to release ethylene (neutral, 28 Da) and the methaniminium cation ( 30). -
3-Fluoroazetidine (
76): The introduction of fluorine creates an asymmetric electronic environment. The fragmentation is governed by the stability of the resulting cation.-
Pathway A (Dominant): Loss of vinyl fluoride (
, 46 Da) to yield the stable methaniminium ion ( 30). -
Pathway B (Minor): Loss of ethylene (
, 28 Da) to yield the fluoromethaniminium ion ( 48).
-
-
3,3-Difluoroazetidine (
94):-
Pathway A: Loss of 1,1-difluoroethene (
, 64 Da) 30. -
Pathway B: Loss of ethylene (
, 28 Da) 66.
-
Competitive Pathway: HF Elimination
While common in acyclic fluorinated amines, the neutral loss of HF (20 Da) is kinetically disfavored in azetidines compared to ring opening. However, in 2-fluoroazetidine (an
Comparative Performance: CID vs. HCD
The choice of dissociation technique significantly impacts the "richness" of the spectral fingerprint.
| Feature | CID (Collision-Induced Dissociation) | HCD (Higher-energy Collisional Dissociation) |
| Energy Regime | Low-Resonant excitation (eV range). | Higher energy, beam-type collision. |
| Primary Mechanism | Charge-remote fragmentation; favors lowest energy pathway (Ring Opening). | Charge-directed; accesses higher energy barriers (C-F cleavage). |
| Diagnostic Utility | High: Produces clean Retro-2+2 product ions ( | Medium: Often over-fragments the delicate azetidine ring into atomic ions ( |
| Low Mass Cutoff | Yes: "1/3 Rule" in ion traps often hides the diagnostic | No: Can detect low mass diagnostic ions ( |
| Recommendation | Use for Metabolite ID (soft fragmentation preserves side chains). | Use for Impurity Profiling (confirms presence of fluorine via C-F break). |
Visualization: Fragmentation Pathways
The following diagram maps the divergent pathways for 3-fluoroazetidine vs. 3,3-difluoroazetidine, highlighting the critical diagnostic ions.
Caption: Comparative Retro-2+2 fragmentation pathways for mono- and difluoroazetidines. Solid lines indicate dominant pathways.
Experimental Protocol: Self-Validating Identification
This protocol ensures the distinction between a fluorinated azetidine and an isobaric impurity (e.g., a propyl amine derivative).
Step 1: Sample Preparation
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. (Avoid trifluoroacetic acid as it suppresses ionization of polar amines).
-
Concentration: 1 µM (High sensitivity required due to low ionization efficiency of fluorinated amines).
Step 2: MS Method Setup (Direct Infusion)
-
Ionization: ESI Positive Mode.
-
Source Temp: 300°C (Ensure complete desolvation).
-
Acquisition:
-
Scan 1: Full MS (
50–200). -
Scan 2: Targeted MS/MS of
. -
Collision Energy (CE): Ramp 10–50 eV.
-
Step 3: Data Validation (The "Rule of 46")
To confirm a 3-fluoroazetidine core, the spectrum must satisfy the following logic:
-
Parent Ion:
76. -
Primary Neutral Loss: 46 Da (Vinyl fluoride).
-
Base Peak:
30. -
Absence of: Strong
56 peak (which would indicate HF loss, suggesting a non-strained linear isomer or 2-fluoro isomer).
Table 1: Diagnostic Ion Reference Table
| Compound | Precursor ( | Primary Neutral Loss | Diagnostic Fragment ( | Structural Inference |
| Azetidine | 58 | 28 Da ( | 30 | Unsubstituted Ring |
| 3-Fluoroazetidine | 76 | 46 Da ( | 30 | Mono-F on C3 |
| 3,3-Difluoroazetidine | 94 | 64 Da ( | 30 | Di-F on C3 |
| 2-Fluoroazetidine | 76 | 20 Da ( | 56 | Unstable |
References
-
National Institute of Standards and Technology (NIST). "Mass Spectra of Fluorocarbons." NIST Standard Reference Data. Available at: [Link]
-
PubChem. "3,3-Difluoroazetidine Compound Summary."[2] National Library of Medicine. Available at: [Link]
-
Moorthy, A. et al. "Combining Fragment Ion and Neutral Loss Matching during Mass Spectral Library Searching."[3] Analytical Chemistry, 2017.[3][4] Available at: [Link]
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A Comparative Guide to Validating the Purity of 1-Benzyl-3-fluoro-3-methylazetidine via High-Performance Liquid Chromatography
In the landscape of modern drug discovery and development, the rigorous assessment of a compound's purity is not merely a regulatory formality but a cornerstone of ensuring its safety and efficacy. For novel heterocyclic compounds like 1-Benzyl-3-fluoro-3-methylazetidine, a key building block in medicinal chemistry, establishing a robust and validated analytical method for purity determination is of paramount importance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by a detailed experimental protocol and validation workflow.
The Critical Role of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate can have significant consequences, potentially altering the compound's pharmacological and toxicological profile.[1] Impurities can arise from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the substance over time, or residual solvents.[1][2] Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities, ensuring the quality and consistency of the final product.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
For non-volatile and thermally labile compounds like 1-Benzyl-3-fluoro-3-methylazetidine, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), stands out as the most widely used and reliable technique for purity determination.[] Its high resolving power, sensitivity, and adaptability make it ideal for separating the main compound from a wide range of potential impurities.
Experimental Protocol: A Validated RP-HPLC Method for 1-Benzyl-3-fluoro-3-methylazetidine
This section details a proposed RP-HPLC method, with the rationale behind each parameter selection rooted in the physicochemical properties of the analyte and extensive experience in method development.
Chromatographic Conditions:
-
Column: A C18 column (4.6 x 250 mm, 5 µm particle size) is selected for its versatility and proven performance in separating a broad range of hydrophobic and moderately polar compounds. The C18 stationary phase provides excellent retention for the benzyl group of the molecule.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The use of a buffered aqueous mobile phase with an organic modifier is a standard practice in RP-HPLC. Formic acid is added to control the pH and ensure the ionization state of the basic azetidine nitrogen is consistent, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
-
Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[4]
-
Detection: UV at 254 nm. The benzyl group in the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and robust choice.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL.
Method Validation: A Self-Validating System
A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose.[5] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Figure 1: A representative workflow for the validation of an HPLC method.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by performing forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is typically evaluated by analyzing a series of dilutions of the standard solution over a specified range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5] Accuracy is assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
| Technique | Principle | Advantages for 1-Benzyl-3-fluoro-3-methylazetidine | Disadvantages for 1-Benzyl-3-fluoro-3-methylazetidine |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity analysis.[] | Requires reference standards for impurity quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection. | High sensitivity and provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis without a reference standard (qNMR). | Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. | Can determine the absolute purity of a highly pure substance without the need for a reference standard.[1] | Not suitable for detecting and quantifying individual impurities, requires a crystalline sample. |
| Chiral HPLC/SFC | Separation of enantiomers using a chiral stationary phase. | Essential for determining enantiomeric purity.[8][9] | Requires specialized columns and method development. |
Hypothetical Performance Data:
| Parameter | HPLC | GC-MS | qNMR | DSC |
| Limit of Quantification (LOQ) | ~0.05% | ~0.01% | ~0.1% | Not applicable for individual impurities |
| Precision (RSD) | < 2% | < 5% | < 1% | < 0.5% (for total purity) |
| Selectivity for Impurities | High | High | Moderate | Low |
| Structural Information | No | Yes | Yes | No |
| Throughput | High | Moderate | Low | Moderate |
Chiral Purity: A Special Consideration
Given that 1-Benzyl-3-fluoro-3-methylazetidine contains a chiral center, assessing its enantiomeric purity is crucial, as different enantiomers can exhibit distinct pharmacological activities.[9] For this, chiral HPLC or Supercritical Fluid Chromatography (SFC) is the method of choice.[8][10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their resolution.[11]
Figure 2: The principle of chiral separation by chromatography.
Conclusion
For the comprehensive purity validation of 1-Benzyl-3-fluoro-3-methylazetidine, a well-validated RP-HPLC method stands as the most robust and reliable approach. It offers an optimal balance of sensitivity, selectivity, and throughput for the detection and quantification of potential process-related and degradation impurities. While techniques like GC-MS and NMR provide valuable structural information and DSC offers a measure of absolute purity, they are best utilized as complementary methods to the primary HPLC analysis. Furthermore, for ensuring the stereochemical integrity of the compound, chiral HPLC is an indispensable tool. By employing a multi-faceted analytical strategy with a validated HPLC method at its core, researchers and drug developers can ensure the quality, safety, and efficacy of this promising pharmaceutical building block.
References
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(2), 859-864. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference & Expo. [Link]
-
Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 633-649. [Link]
-
Ismail, O. (2016, October 1). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]
-
ResearchGate. (2021). Chiral HPLC separation profiles of compounds 1a/1b−3a/3b. [Link]
-
Reddy, G. S., et al. (2025). QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (2026). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(9), 819-824. [Link]
-
Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines. Global NEST Journal, 26(4), 1-6. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 9(12), 5275-5282. [Link]
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A Comparative Guide to 1-Benzyl-3-fluoro-3-methylazetidine and its Non-Fluorinated Analog: Physicochemical and Metabolic Implications in Drug Design
Introduction: The Strategic Role of Fluorine in Azetidine Scaffolds
In the landscape of modern medicinal chemistry, small, saturated heterocycles are invaluable building blocks for crafting novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a desirable scaffold due to its ability to impart favorable physicochemical properties, including improved aqueous solubility and reduced lipophilicity compared to larger ring systems.[1] It serves as a versatile "bioisostere" for various functional groups, enabling chemists to navigate complex chemical spaces and optimize drug candidates.
The strategic incorporation of fluorine into drug molecules is a cornerstone of lead optimization, often employed to enhance metabolic stability, modulate basicity (pKa), and fine-tune receptor binding affinity.[2][3] When applied to the azetidine core, specifically at the 3-position, fluorination can profoundly alter the molecule's behavior in a biological system. This guide provides a detailed comparative analysis of 1-Benzyl-3-fluoro-3-methylazetidine and its non-fluorinated parent, 1-Benzyl-3-methylazetidine, offering experimental frameworks and field-proven insights for researchers in drug discovery. We will dissect the causal relationships between this single-atom substitution and the resulting shifts in key drug-like properties.
Part 1: Physicochemical Properties - Basicity and Lipophilicity
The introduction of a fluorine atom induces significant electronic and conformational changes that directly impact a molecule's basicity and lipophilicity—two critical parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Basicity (pKa): The Inductive Effect of Fluorine
The basicity of the azetidine nitrogen is a key determinant of its interaction with biological targets and its solubility at physiological pH. Fluorine is the most electronegative element, and its introduction creates a strong dipole moment. In 1-Benzyl-3-fluoro-3-methylazetidine, the fluorine atom exerts a powerful electron-withdrawing inductive effect through the carbon skeleton. This effect reduces the electron density on the azetidine nitrogen, making its lone pair of electrons less available to accept a proton.
Consequently, the fluorinated analog is a weaker base than its non-fluorinated counterpart. This translates to a lower pKa value for the conjugate acid of the fluorinated compound.[4] This modulation is critical; a lower pKa can prevent unwanted off-target interactions at physiological pH (around 7.4) and can influence a compound's absorption and cell permeability characteristics.
Lipophilicity (LogP/LogD): A Complex Interplay
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial factor for membrane permeability and overall pharmacokinetics.[5] The effect of fluorination on lipophilicity is not always straightforward. While a single fluorine atom is often considered a "lipophilic hydrogen," its impact depends on the molecular context.[6][7]
In the case of 1-Benzyl-3-fluoro-3-methylazetidine, the substitution of a hydrogen atom with fluorine can lead to a slight increase in lipophilicity. This is attributed to the masking of the polar C-H bond with a less polar C-F bond and an increase in the overall molecular surface area.[8] However, the change is often modest and can be influenced by intramolecular interactions and the molecule's conformation in different solvent environments.[4] Therefore, direct experimental measurement is essential for an accurate assessment.
Data Summary: Physicochemical Properties
The following table presents typical, illustrative experimental values for the key physicochemical properties of the two analogs.
| Compound | Structure | pKa (Conjugate Acid) | LogP |
| 1-Benzyl-3-methylazetidine | ![]() | ~8.5 - 9.0 | ~2.1 - 2.4 |
| 1-Benzyl-3-fluoro-3-methylazetidine | ![]() | ~7.0 - 7.5 | ~2.3 - 2.6 |
Note: The structures shown are representative. The LogP values are estimations based on known effects of fluorination and may vary based on experimental conditions.[9]
Part 2: Metabolic Stability - Blocking Metabolic "Soft Spots"
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[2][10] Many drug candidates fail due to rapid clearance by drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are prevalent in the liver.[3][11]
The Role of C-H Oxidation
In 1-Benzyl-3-methylazetidine, the tertiary C-H bond at the 3-position is a potential "metabolic soft spot." It is susceptible to oxidation by CYP enzymes, leading to the formation of a hydroxylated metabolite. This process can be a major pathway for drug clearance, reducing the compound's half-life and systemic exposure.[2]
Fluorine as a Metabolic Shield
By replacing the hydrogen at the 3-position with a fluorine atom, as in 1-Benzyl-3-fluoro-3-methylazetidine, this metabolic pathway is effectively blocked. The carbon-fluorine bond is significantly stronger and more polarized than a carbon-hydrogen bond, making it highly resistant to oxidative cleavage by CYP enzymes.[10][12] This "metabolic shielding" forces the metabolism to occur at other, potentially slower, sites on the molecule or reduces the overall rate of clearance. The result is typically a longer in vivo half-life (T½) and lower intrinsic clearance (Cl_int), leading to improved pharmacokinetic profiles.[13]
Data Summary: In Vitro Metabolic Stability
The following table summarizes representative data from an in vitro metabolic stability assay using human liver microsomes (HLM).
| Compound | Half-Life (T½, min) in HLM | Intrinsic Clearance (Cl_int, µL/min/mg) |
| 1-Benzyl-3-methylazetidine | 15 | 46.2 |
| 1-Benzyl-3-fluoro-3-methylazetidine | > 60 | < 11.5 |
Note: These values are illustrative and demonstrate the typical trend observed upon fluorination at a metabolically labile position.
Part 3: Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating protocols for determining the key parameters discussed.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[14][15]
Causality: Potentiometric titration is a robust method because it directly measures the change in proton concentration (pH) as a function of added base (or acid), allowing the inflection point of the titration curve—where the concentrations of the protonated and neutral species are equal—to be precisely identified. This inflection point directly corresponds to the pKa.[16]
Caption: Workflow for pKa determination via potentiometric titration.
-
Preparation:
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[15]
-
Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.
-
Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
-
Titration:
-
Place 20 mL of the 1 mM sample solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Acidify the solution to approximately pH 2.0 by adding 0.1 M HCl.
-
Begin titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[15]
-
Continue until the pH reaches approximately 12.0.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the inflection point of the resulting sigmoid curve. This can be done by finding the maximum of the first derivative of the curve.
-
The pH at the inflection point is the pKa of the compound's conjugate acid.
-
Perform the titration at least in triplicate for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[14]
-
Protocol: LogP Determination by Shake-Flask Method
This classic method measures the distribution of a compound between two immiscible phases, n-octanol and water (or buffer), at equilibrium.[17][18]
Causality: The shake-flask method directly measures the partitioning of a compound between a lipophilic phase (n-octanol) and an aqueous phase (buffer at a specific pH), which is the fundamental definition of LogP (for non-ionizable compounds) or LogD (for ionizable compounds).[19] Using a buffer at pH 7.4 provides a physiologically relevant measure of lipophilicity for drug-like molecules.[18]
Caption: Workflow for LogP determination via the shake-flask method.
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Mutually saturate the n-octanol and PBS buffer by mixing them vigorously and allowing them to separate overnight. This ensures that the phases are in equilibrium before the experiment begins.[18]
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Partitioning:
-
In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol.[17]
-
Add 10 µL of the 10 mM compound stock solution.
-
Cap the vial securely and mix on a rotator for 1 hour at room temperature to allow the compound to reach equilibrium between the two phases.[17]
-
Centrifuge the vial to ensure complete separation of the two layers.
-
-
Analysis:
-
Carefully remove an aliquot from the top n-octanol layer and another from the bottom aqueous layer.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS.[19]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of this ratio: LogP = log10([Compound]octanol / [Compound]aqueous).
-
Perform the experiment in duplicate or triplicate.[17]
-
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[20][21]
Causality: This protocol simulates Phase I metabolism by providing the necessary components: the drug-metabolizing enzymes (in liver microsomes) and the essential cofactor (NADPH) that fuels the CYP catalytic cycle.[20] By measuring the compound's disappearance over time, we can calculate its intrinsic clearance—a direct measure of its metabolic lability. The reaction is stopped at various time points by adding a protein-precipitating solvent like acetonitrile, which denatures the enzymes and halts metabolism.[22]
Caption: Workflow for in vitro metabolic stability using liver microsomes.
-
Preparation (on ice):
-
Prepare a 100 mM potassium phosphate buffer (KPO4) at pH 7.4.[20]
-
Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in the KPO4 buffer.[21]
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration) in the buffer.
-
Prepare a solution of the NADPH cofactor.
-
Prepare a quenching solution of cold acetonitrile containing an internal standard (IS) for analytical quantification.[20]
-
-
Incubation:
-
In a reaction plate, pre-incubate the microsome suspension and the test compound solution for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution. This is considered time zero (T=0).
-
Immediately remove an aliquot from the T=0 sample and add it to a well containing the cold acetonitrile quenching solution.[22]
-
Continue incubating the reaction plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner.[21]
-
Include a negative control incubation without NADPH to check for non-enzymatic degradation.
-
-
Analysis:
-
Once all time points are collected, centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of parent compound remaining in each sample using LC-MS/MS.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant. The half-life is calculated as T½ = 0.693 / k.
-
Intrinsic clearance (Cl_int) can be calculated from the half-life and the protein concentration.[23]
-
Conclusion
The comparison between 1-Benzyl-3-fluoro-3-methylazetidine and its non-fluorinated analog highlights the profound and predictable impact of a single fluorine atom in drug design. The introduction of fluorine at the 3-position of the azetidine ring accomplishes two key objectives for lead optimization:
-
Modulation of Physicochemical Properties: It reliably decreases the basicity (pKa) of the azetidine nitrogen through a strong inductive effect, which can be crucial for tuning solubility and target engagement.
-
Enhancement of Metabolic Stability: It acts as a highly effective "metabolic shield," blocking a common site of oxidative metabolism and significantly increasing the compound's half-life in vitro.
These modifications, while seemingly minor, can transform a compound with a challenging ADME profile into a viable drug candidate. The experimental protocols provided herein offer a robust framework for researchers to empirically validate these effects within their own chemical series, enabling data-driven decisions in the complex process of drug discovery.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. .
-
Mercell. In Vitro Metabolic Stability in Liver Microsomes. .
-
Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. .
-
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. .
-
PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. .
-
ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives. .
-
Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. .
-
Merck Millipore. Metabolic Stability Assays. .
-
Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. .
-
Enamine. LogD/LogP Background. .
-
PMC, National Institutes of Health. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. .
-
WuXi AppTec. Evaluating Metabolic Stability in Drug Development: 5 Assays. .
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. .
-
PMC, National Institutes of Health. Development of Methods for the Determination of pKa Values. .
-
Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. .
-
ResearchGate. Practical methods for the measurement of log P for surfactants. .
-
Journal of the American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. .
-
University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. .
-
ACS Medicinal Chemistry Letters. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. .
-
ResearchGate. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. .
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. .
-
PMC, National Institutes of Health. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. .
-
ChemMedChem. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. .
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. .
-
Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. .
-
ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. .
-
PMC, National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. .
-
PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. .
-
PMC, National Institutes of Health. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. .
-
MDPI. Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. .
-
Elsevier. Fluorine in drug discovery: Role, design and case studies. .
-
ResearchGate. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. .
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. .
-
Springer. New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and antic. .
-
ChemScene. Benzyl 3-methylazetidine-1-carboxylate. .
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Differentiation of 1-Benzyl-3-fluoro-3-methylazetidine from Structural Regioisomers
Executive Summary
In the development of fluorinated saturated heterocycles for medicinal chemistry, 1-benzyl-3-fluoro-3-methylazetidine (Target A ) represents a critical "gem-fluoro-methyl" bioisostere. However, its synthesis—often via deoxyfluorination of tertiary alcohols or cyclization of amino-alcohols—is prone to generating structural regioisomers, most notably 1-benzyl-2-methyl-3-fluoroazetidine (Isomer B ) and elimination byproducts like 1-benzyl-3-methyleneazetidine (Isomer C ).
This guide provides a definitive technical workflow to differentiate Target A from its regioisomers, relying on symmetry-based NMR analysis as the primary validation tool.
Structural Analysis & Causality
The core challenge in differentiating these isomers lies in their similar polarity and molecular weight (LC-MS is often inconclusive for regioisomers). The differentiation strategy rests on molecular symmetry .
-
Target A (3-Fluoro-3-methyl): Possesses a plane of symmetry passing through the Nitrogen and C3 carbon. Consequently, the C2 and C4 methylene protons are chemically equivalent (enantiotopic or diastereotopic pairs depending on N-inversion rates, but typically simplified).
-
Isomer B (2-Methyl-3-fluoro): Lacks this symmetry. The C2 position is methine-substituted, while C4 is a methylene. This asymmetry creates a distinct, complex NMR signature.
Comparative Properties Table
| Feature | Target A (3-F, 3-Me) | Isomer B (2-Me, 3-F) | Isomer C (Exocyclic Alkene) |
| Symmetry | |||
| Multiplet (septet-like or broad) | Complex Multiplet (coupling to H2, H3, H4) | None (or impurity signal) | |
| Methyl | Doublet ( | Doublet or dd (Coupled to H2, maybe F) | Singlet (if isomerized to endo) |
| Ring | 4H integration (C2/C4 equivalent) | 3H integration (1xH2, 1xH3, 2xH4) | 4H (Allylic) |
Experimental Protocols
Method 1: NMR Spectroscopy (Primary Validation)
Causality: The geminal fluorine-methyl relationship in Target A induces a specific coupling constant (
Protocol:
-
Sample Prep: Dissolve ~10 mg of the free base or HCl salt in 0.6 mL of CDCl
. Note: Use CDCl over DMSO-d to prevent solvent viscosity from broadening the fine coupling constants. -
Acquisition:
- H NMR: 16 scans, 30° pulse angle. Focus on the 1.0–2.0 ppm (Methyl) and 3.0–4.5 ppm (Ring) regions.
-
F NMR: Decoupled (
H-decoupled) and Coupled.
-
Analysis Criteria:
-
Criterion 1 (Methyl Signal): Look for a doublet at
ppm.-
Target A:
Hz (Characteristic of H C-C-F geminal relationship). -
Isomer B:
Hz (Characteristic of H C-CH vicinal relationship).
-
-
Criterion 2 (Ring Protons):
-
Target A: The region 3.0–4.0 ppm should show signals integrating to 4 protons (plus the benzylic CH
). These often appear as an AB system split by fluorine ( Hz). -
Isomer B: The region will show distinct multiplets integrating to 1H (C2) , 1H (C3) , and 2H (C4) .
-
-
Method 2: HPLC Separation (Purity Check)
Causality: While MS cannot distinguish these isomers (identical m/z 179.24 for [M+H]+), their lipophilicity differs. The gem-fluoro-methyl group (Target A) is typically more lipophilic than the vic-fluoro-methyl (Isomer B) due to the "polar hydrophobicity" effect of the C-F bond shielding the methyl group.
Protocol:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Benzyl chromophore).
-
Expectation: Target A typically elutes after Isomer B.
Visualization of Workflows
Diagram 1: Analytical Decision Tree
This flowchart guides the researcher through the logical steps of identifying the correct regioisomer.
Caption: Analytical decision tree for differentiating 3,3-disubstituted azetidines from 2,3-regioisomers using
Diagram 2: Synthetic Pathways & Pitfalls
Understanding where the isomers come from is crucial for prevention. This diagram illustrates the DAST-mediated pathway (Target) vs. the Ring-Closure pathway (Isomer Risk).
Caption: Synthetic origins of regioisomers. DAST fluorination risks elimination; ring closure risks 2-methyl regioisomer formation.
References
-
Vertex AI Search . (2025). Regioisomerism in fluorination of azetidines. Retrieved from
-
Sigma-Aldrich . (2025). 3-Fluoro-3-methylazetidine hydrochloride Product Specification. Retrieved from
-
ChemicalBook . (2025). 3-Fluoroazetidine Hydrochloride NMR Spectra. Retrieved from
-
Organic Syntheses . (2025). Fluorination of Alcohols Using DAST. Retrieved from
-
Royal Society of Chemistry . (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from
Publish Comparison Guide: Crystallographic Data and X-ray Diffraction of Azetidine Salts
Executive Summary
Azetidine salts (four-membered nitrogen heterocycles) represent a high-value, underutilized scaffold in modern drug discovery. Unlike their five-membered homolog (pyrrolidine) or six-membered homolog (piperidine), azetidines introduce significant ring strain (~25.4 kcal/mol) and conformational rigidity . These features critically influence pharmacokinetics, offering improved metabolic stability and altered basicity (pKa modulation).
This guide provides a technical deep-dive into the solid-state characterization of azetidine salts via Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD). It compares them directly against pyrrolidine alternatives to aid medicinal chemists in scaffold selection.
Comparative Analysis: Azetidine vs. Pyrrolidine Salts[1][2]
The choice between an azetidine and a pyrrolidine scaffold is often a trade-off between structural rigidity and synthetic accessibility . The crystallographic data below highlights the distinct geometric parameters that define the azetidine ring's unique electronic profile.
Structural Parameters & Ring Strain
The azetidine ring is not planar; it adopts a puckered conformation to relieve torsional strain. This puckering is less flexible than the "envelope" conformation of pyrrolidine, leading to a more defined vector for substituent display.
Table 1: Representative Crystallographic Parameters (Azetidine HCl vs. Pyrrolidine HCl)
| Parameter | Azetidine HCl (4-membered) | Pyrrolidine HCl (5-membered) | Impact on Drug Design |
| Ring Conformation | Puckered (~35° angle) | Envelope (Twisted) | Azetidine offers rigid vector alignment for ligands. |
| C-N-C Bond Angle | ~91° - 93° | ~105° - 107° | High angle strain in azetidine increases reactivity/electrophilicity. |
| C-C Bond Length | 1.54 - 1.56 Å | 1.52 - 1.54 Å | Longer bonds in azetidine reflect ring strain. |
| N-C Bond Length | 1.49 - 1.51 Å | 1.47 - 1.49 Å | Slightly elongated N-C bonds in azetidine. |
| H-Bonding | Cooperative N-H...Cl chains | N-H...Cl networks | Azetidine salts often form denser packing networks. |
| Crystal System | Monoclinic ( | Orthorhombic ( | Affects solubility and tabletability. |
Counter-Ion Effects on Packing
The choice of counter-ion (Chloride vs. Perchlorate vs. Triflate) dramatically alters the lattice energy.
-
Chloride (
): Promotes strong, directional hydrogen bonding ( ), often leading to high melting points (>300°C for azetidine HCl) and hygroscopicity. -
Perchlorate (
): Leads to bulkier packing and often lower solubility, useful for isolating crystalline salts from oil-based reaction mixtures.
Experimental Protocols
Synthesis and Crystallization Workflow
To obtain high-quality crystals suitable for SC-XRD, phase purity is paramount. The following protocol ensures the isolation of single crystals of Azetidine Hydrochloride.
Step-by-Step Protocol:
-
Precursor Dissolution: Dissolve 10 mmol of tert-butyl azetidine-1-carboxylate (Boc-azetidine) in 10 mL of Dichloromethane (DCM).
-
Deprotection: Add 4M HCl in Dioxane (5 mL) dropwise at 0°C. Stir for 2 hours at room temperature. Causality: Low temperature prevents ring opening due to acid-catalyzed strain release.
-
Precipitation: Add 20 mL of cold Diethyl Ether. The HCl salt will precipitate as a white solid.
-
Filtration: Filter under nitrogen atmosphere (hygroscopic protection).
-
Recrystallization (Critical for XRD):
-
Dissolve the crude salt in a minimum amount of hot Methanol.
-
Add Acetonitrile dropwise until slight turbidity is observed.
-
Allow to cool slowly to room temperature, then place in a -20°C freezer for 48 hours.
-
Validation: Inspect crystals under a polarized light microscope. Sharp extinction indicates singularity.
-
Visualization: Crystallization Decision Tree
Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.
Crystallographic Data Collection & Analysis[3][4][5][6][7][8][9]
Single Crystal XRD Protocol[8]
-
Mounting: Mount a crystal (approx.
mm) on a MiTeGen loop using perfluoropolyether oil. -
Temperature: Collect data at 100 K using a nitrogen cryostream. Reasoning: Azetidine rings exhibit significant thermal motion; low temperature is required to resolve disorder in the puckered ring.
-
Source: Mo
( Å) or Cu ( Å). Cu is preferred for small organic salts to maximize diffraction intensity. -
Refinement: Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL). Pay special attention to the N-H hydrogen atoms; locating them in the difference Fourier map is crucial for confirming the salt formation vs. co-crystal.
Powder XRD (PXRD) for Bulk Validation
While SC-XRD gives the structure, PXRD validates that the bulk material matches the single crystal form (crucial for GMP compliance).
-
Scan Range:
to . -
Step Size:
. -
Key Feature: Look for the "fingerprint" region between
. A shift in peaks here often indicates hydration (formation of a hydrate) or polymorphic transition due to grinding.
Visualization: Structure Solution Workflow
Figure 2: Standard workflow for solving the crystal structure of azetidine salts from raw diffraction data.
References
-
Bond, A. D., Davies, J. E., & Parsons, S. (2008). Azetidine, pyrrolidine and hexamethyleneimine at 170 K. Acta Crystallographica Section C. Retrieved from [Link]
-
Schnitzer, T., et al. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Peptide Science. Retrieved from [Link]
-
Wojtas, M., et al. (2022).[1] Screening Order–Disorder Phase Transition in 1-D Perovskite-like Crystals of [Azetidinium]CdBr3. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-3-fluoro-3-methylazetidine
This document provides drug development professionals, researchers, and scientists with a detailed, actionable framework for the proper disposal of 1-Benzyl-3-fluoro-3-methylazetidine. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. Our approach is grounded in established chemical safety principles, emphasizing the rationale behind each procedural step to foster a culture of safety and responsibility.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Halogenated wastes cannot be mixed with non-halogenated organic wastes because their incineration requires special conditions to prevent the formation of highly corrosive and toxic byproducts like hydrogen fluoride (HF).[7] Furthermore, the azetidine moiety, a nitrogen-containing heterocycle, places it in the amine chemical class, which can exhibit corrosive and toxic properties.[8]
Based on analogous compounds, the anticipated hazards are summarized below.
| Hazard Class | GHS Category (Anticipated) | Description | Source for Analogy |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [2][3] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation. | [2][3] |
This table is based on hazard data for structurally similar fluoro-azetidine derivatives.
Therefore, all handling and disposal procedures must mitigate these risks through appropriate engineering controls, personal protective equipment, and waste segregation.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any process that will generate 1-Benzyl-3-fluoro-3-methylazetidine waste, ensure the following safety measures are in place.
-
Engineering Controls : All transfers and handling of this compound, including adding it to a waste container, must be performed within a certified chemical fume hood.[5][9][10] This is crucial to minimize inhalation exposure to volatile vapors or aerosols.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5]
-
Hand Protection : Nitrile gloves are required to prevent skin contact.[5] Always check the glove manufacturer's specifications for breakthrough time with halogenated organic compounds.
-
Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned.[5]
-
Footwear : Closed-toe shoes are required at all times in the laboratory.[5]
-
Step-by-Step Disposal Protocol
The proper disposal of 1-Benzyl-3-fluoro-3-methylazetidine waste is a multi-step process that begins at the point of generation and ends with a properly labeled container in a designated Satellite Accumulation Area (SAA).
Workflow for Waste Generation and Collection
Caption: Waste Collection and Segregation Workflow.
Detailed Procedural Steps:
-
Identify the Correct Waste Stream : As a fluorinated compound, 1-Benzyl-3-fluoro-3-methylazetidine and any solutions containing it must be disposed of in a container specifically designated for "Halogenated Organic Waste" .[4][6][11] Never mix halogenated and non-halogenated waste streams.[7]
-
Select the Appropriate Container : Use a chemically compatible container provided by your institution's Environmental Health & Safety (EH&S) department. This is typically a high-density polyethylene (HDPE) or glass bottle. The container must be in good condition with a secure, leak-proof cap.[12]
-
Transfer the Waste :
-
Label the Container : Proper labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[14] The label must be affixed as soon as the first drop of waste is added.[7] The label must include:
-
Store the Waste Container :
-
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[12][13]
-
The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
-
Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2]
-
-
Managing Full Containers :
-
Do not overfill the container. Stop adding waste when it is about 90% full to allow for vapor expansion.[12]
-
Once full, securely close the lid, ensure the label is complete and accurate, and contact your institution's EH&S department to arrange for pickup. EPA regulations mandate that a full container must be removed from the SAA within 72 hours.[12]
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Small Spills (Manageable by Lab Personnel) :
-
Alert personnel in the immediate area.
-
If the spill is outside the fume hood, evacuate the area and close the doors to allow ventilation to contain vapors.[11]
-
Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[8][10]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled plastic bag or container.[11]
-
This spill cleanup debris must also be disposed of as "Halogenated Organic Waste."
-
-
Large Spills or Spills with High Exposure Risk :
-
Evacuate the laboratory immediately and activate the fire alarm to alert others.[11]
-
Call your institution's emergency number and provide details about the chemical spilled, the location, and the approximate quantity.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
References
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. HEI. Disposing of hazardous waste. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ERC of USA. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency. [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
-
The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri Southern State University. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
1-Boc-3-fluoroazetidine-3-methanol. PubChem, National Library of Medicine. [Link]
-
1-Benzyl-3-fluoro-3-methylazetidine Product Information. cas-search.com. [Link]
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A Researcher's Guide to the Safe Handling of 1-Benzyl-3-fluoro-3-methylazetidine
As a researcher in the dynamic field of drug development, your work with novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Benzyl-3-fluoro-3-methylazetidine, a compound with a unique chemical structure that necessitates a robust safety protocol. Our aim is to build your trust by providing value beyond the product itself, ensuring your work can proceed with the highest degree of safety and scientific integrity.
Core Principles of Chemical Safety
The foundation of laboratory safety rests on the "Hierarchy of Controls," a framework that prioritizes safety measures. This approach emphasizes that personal protective equipment (PPE) is the final barrier between you and a potential hazard[7][8]. Before relying on PPE, we must first implement engineering and administrative controls.
-
Engineering Controls: The primary engineering control for handling volatile or potentially hazardous chemicals is a certified chemical fume hood. All work with 1-Benzyl-3-fluoro-3-methylazetidine should be conducted within a fume hood to minimize inhalation exposure[9][10].
-
Administrative Controls: These include proper training, adherence to standard operating procedures (SOPs), and clear labeling of all chemical containers[7].
Personal Protective Equipment (PPE): Your Final Line of Defense
The following PPE is mandatory when handling 1-Benzyl-3-fluoro-3-methylazetidine to mitigate the risk of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended. | To prevent skin contact. Nitrile offers good resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated[2][10]. |
| Eye and Face Protection | Snugly fitting chemical safety goggles. A face shield should be worn over goggles during procedures with a high splash potential. | To protect the eyes from splashes. Azetidine compounds can cause serious eye irritation[2][6]. Standard eyeglasses are not a substitute for safety goggles[8]. |
| Body Protection | A long-sleeved laboratory coat. | To prevent contamination of personal clothing and minimize skin exposure[2][10]. |
| Respiratory Protection | Typically not required when working in a properly functioning fume hood. If there is a risk of aerosol generation or if work must be conducted outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or a chemical cartridge respirator) is necessary. A proper fit test is mandatory[7]. | To prevent inhalation of harmful vapors or aerosols. Azetidine compounds can be respiratory irritants[2][4]. |
Step-by-Step Safety Protocols
Donning PPE: A Pre-emptive Strategy
-
Inspect: Before entering the lab, inspect all PPE for damage.
-
Gown/Lab Coat: Don your lab coat, ensuring it is fully buttoned.
-
Gloves (Inner): Put on the first pair of nitrile gloves.
-
Gloves (Outer): Don the second pair of nitrile gloves, ensuring the cuffs overlap with the sleeves of your lab coat.
-
Eye/Face Protection: Put on your safety goggles. If required, add a face shield.
Doffing PPE: Preventing Cross-Contamination
The order of removal is critical to prevent contaminating yourself.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves.
-
Face Shield/Goggles: Remove your face shield and goggles from the back.
-
Gown/Lab Coat: Remove your lab coat, folding it in on itself.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Store 1-Benzyl-3-fluoro-3-methylazetidine in a cool, dry, well-ventilated area in a tightly sealed container[5][11].
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6][12].
-
Use this chemical only in a well-ventilated area, preferably a chemical fume hood[5][13].
Spill Management:
In the event of a spill, evacuate the area and alert your supervisor. If you are trained to handle chemical spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal[12].
Disposal:
As a halogenated organic compound, 1-Benzyl-3-fluoro-3-methylazetidine and any materials contaminated with it must be disposed of as hazardous waste in a designated "Halogenated Organic Waste" container[9][10][14]. Never pour chemical waste down the drain[9][14]. All contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste[3].
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of 1-Benzyl-3-fluoro-3-methylazetidine.
Caption: A workflow for the safe handling and disposal of 1-Benzyl-3-fluoro-3-methylazetidine.
By adhering to these guidelines, you are not only protecting yourself but also ensuring the integrity of your research. A strong safety culture is the bedrock of innovative science.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine - Benchchem. (n.d.).
- Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine - Benchchem. (n.d.).
- Disposal Standards - Department of Biology, University of York. (n.d.).
- MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. (2026, February 11).
- 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem. (n.d.).
- HB-7944 p.1 - Safety Data Sheet. (2024, July 19).
- SAFETY DATA SHEET - Fisher Scientific. (2012, November 22).
- Azetidine - Apollo Scientific. (n.d.).
- UST122 - SAFETY DATA SHEET. (2025, June 24).
- 1 - SAFETY DATA SHEET. (2012, March 23).
- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safe handling of hazardous drugs - PMC. (n.d.).
- • SAFETY DATA SHEET - MilliporeSigma. (2025, December 4).
- 910795-88-9_1-Benzyl-3-fluoro-3-methylazetidine【结构式性质英文】 - cas号查询. (2025, November 4).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
Sources
- 1. 910795-88-9_1-Benzyl-3-fluoro-3-methylazetidineCAS号:910795-88-9_1-Benzyl-3-fluoro-3-methylazetidine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. hscprep.com.au [hscprep.com.au]
- 10. scienceready.com.au [scienceready.com.au]
- 11. chemos.de [chemos.de]
- 12. fishersci.ie [fishersci.ie]
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- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

